molecular formula C14H18BrNO2 B12644935 2C-B-Butterfly CAS No. 502659-24-7

2C-B-Butterfly

Katalognummer: B12644935
CAS-Nummer: 502659-24-7
Molekulargewicht: 312.20 g/mol
InChI-Schlüssel: PAFZDNLBBBZEKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2C-B-Butterfly, with the systematic IUPAC name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted synthetic phenethylamine of significant interest in chemical neuroscience research . It was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte as part of efforts to develop ring-expanded analogues of serotonergic probes . Its defining structural feature is a rigid hexahydrobenzodipyran core, which incorporates the methoxy groups of its parent compound, 2C-B, into a saturated ring system, making it a ring-expanded homologue of 2C-B-FLY . The primary research value of this compound lies in its notable pharmacological selectivity. It acts as an agonist at serotonin receptors but demonstrates a higher selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor . This distinct receptor profile makes it a valuable molecular tool for disentangling the complex roles of 5-HT2C receptors in the central nervous system, which are implicated in the regulation of mood, appetite, and dopaminergic activity . Researchers utilize this compound to explore structure-activity relationships (SAR) of constrained phenethylamines and to investigate the potential of 5-HT2C-selective agonists as therapeutic targets for neuropsychiatric disorders . The compound has a molecular formula of C 14 H 18 BrNO 2 and a molecular weight of 312.21 g/mol . It is offered for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

502659-24-7

Molekularformel

C14H18BrNO2

Molekulargewicht

312.20 g/mol

IUPAC-Name

2-(5-bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-10-yl)ethanamine

InChI

InChI=1S/C14H18BrNO2/c15-12-11-4-2-7-17-13(11)10(5-6-16)9-3-1-8-18-14(9)12/h1-8,16H2

InChI-Schlüssel

PAFZDNLBBBZEKE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C3=C(CCCO3)C(=C2OC1)Br)CCN

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling 2C-B-Butterfly: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of 2C-B-BUTTERFLY, a conformationally-restricted phenethylamine (B48288) analog. First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound has garnered interest within the scientific community for its notable selectivity for the serotonin (B10506) 5-HT2C receptor over the 5-HT2A receptor. This document details the historical context of its development, provides a theoretical synthesis pathway based on available literature, and presents its known receptor binding affinities. Furthermore, it elucidates the primary signaling pathway associated with its presumed mechanism of action.

Discovery and Historical Context

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1][2][3] It emerged from research efforts focused on developing ring-expanded, conformationally-restricted analogs of the psychedelic phenethylamine 2C-B to probe the steric and conformational requirements of serotonin 5-HT2A and 5-HT2C receptors. As a homolog of the more well-known 2C-B-FLY, this compound's defining structural feature is the incorporation of the methoxy (B1213986) groups of 2C-B into a hexahydrobenzodipyran ring system.[1] This rigid structure imparts a higher selectivity for the 5-HT2C receptor compared to the 5-HT2A receptor, making it a valuable tool for differentiating the roles of these receptor subtypes in neurotransmission.[1][3]

Synthesis

A retrosynthetic analysis suggests a convergent synthesis approach. The core structure is the phenethylamine 2C-B, which can be synthesized from 2,5-dimethoxybenzaldehyde. This aldehyde undergoes a Henry condensation with nitromethane (B149229) to form the corresponding nitrostyrene, which is then reduced to the amine. Subsequent bromination yields 2C-B. The "BUTTERFLY" portion of the molecule, the hexahydrobenzodipyran ring system, would be constructed separately and then coupled with the phenethylamine moiety.

Theoretical Synthesis Workflow

G cluster_synthesis Theoretical Synthesis of this compound 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Henry_Condensation Henry Condensation 2,5-Dimethoxybenzaldehyde->Henry_Condensation Nitromethane Nitromethane Nitromethane->Henry_Condensation 2,5-Dimethoxynitrostyrene 2,5-Dimethoxynitrostyrene Henry_Condensation->2,5-Dimethoxynitrostyrene Reduction Reduction (e.g., LiAlH4) 2,5-Dimethoxynitrostyrene->Reduction 2C-H 2C-H Reduction->2C-H Bromination Bromination (e.g., Br2 in Acetic Acid) 2C-H->Bromination 2C-B 2C-B Bromination->2C-B Coupling_Reaction Coupling Reaction 2C-B->Coupling_Reaction Hexahydrobenzodipyran_Precursor Hexahydrobenzodipyran Precursor Synthesis Hexahydrobenzodipyran_Precursor->Coupling_Reaction This compound This compound Coupling_Reaction->this compound

Caption: A logical workflow for the theoretical synthesis of this compound.

Quantitative Data: Receptor Binding Affinity

The primary pharmacological characteristic of this compound is its affinity for serotonin receptors, particularly the 5-HT2 subtype. The available data indicates a high affinity for the 5-HT2A receptor and a notable selectivity for the 5-HT2C receptor.

CompoundReceptorKi (nM)
This compound5-HT2A1.76[1]
This compound5-HT2CHigher affinity than 5-HT2A (Specific value not publicly available)[1][3]

Note: Comprehensive binding data for a wider range of receptors is not currently available in the public domain.

Signaling Pathway

As a potent agonist at 5-HT2A and 5-HT2C receptors, this compound is presumed to exert its effects through the Gq/11 signaling pathway. Activation of these G protein-coupled receptors (GPCRs) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).

5-HT2 Receptor Gq/11 Signaling Pathway

G cluster_pathway 5-HT2 Receptor Gq/11 Signaling Cascade This compound This compound 5-HT2_Receptor 5-HT2A/2C Receptor This compound->5-HT2_Receptor Agonist Binding Gq_alpha Gαq 5-HT2_Receptor->Gq_alpha Activation G_beta_gamma Gβγ 5-HT2_Receptor->G_beta_gamma Dissociation PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: The Gq/11 signaling pathway initiated by 5-HT2 receptor activation.

Conclusion

This compound represents a significant development in the exploration of conformationally restricted phenethylamines. Its unique selectivity for the 5-HT2C receptor highlights the potential for designing ligands with more specific pharmacological profiles, which is of great interest for research into the distinct physiological and behavioral roles of serotonin receptor subtypes. Further research is warranted to fully elucidate its complete receptor binding profile, functional activity, and to obtain detailed experimental data for its synthesis. Such information will be invaluable for the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to 2C-B-Butterfly: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Butterfly, also known as 2C-B-MOTH or 2C-B-BFLY, is a synthetic phenethylamine (B48288) and a conformationally-restricted derivative of the psychedelic compound 2C-B.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homologue of the more well-known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which results from the incorporation of the methoxy (B1213986) groups of 2C-B into a saturated ring system.[2] This structural constraint confers a notable pharmacological selectivity, making it a valuable tool in neuroscience research.[2]

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its pharmacological profile.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1][2]
Synonyms 2C-B-MOTH, 2C-B-BFLY[1]
CAS Number 502659-24-7[1][2][3]
Molecular Formula C₁₄H₁₈BrNO₂[1][2][3]
Molecular Weight 312.21 g/mol [1][2]

Pharmacological Properties

This compound is characterized as a serotonin (B10506) receptor agonist with a distinct selectivity profile.[1][2] Its rigid structure is believed to be responsible for its higher affinity for the serotonin 5-HT2C receptor subtype over the 5-HT2A receptor.[1][2] This selectivity makes it a useful research tool for investigating the specific roles of the 5-HT2C receptor in the central nervous system.[2]

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of this compound is limited. A summary of the available data is presented below.

ReceptorRadioligandKᵢ (nM)Source
5-HT₂A [³H]-ketanserin1.76[2]
5-HT₂C [³H]-mesulergineNot Publicly Available-

While the literature consistently reports a higher selectivity for the 5-HT2C receptor, the specific inhibition constant (Kᵢ) for this receptor is not available in publicly accessible scientific literature.[2]

Signaling Pathways

As an agonist at 5-HT2C receptors, this compound is presumed to activate the canonical Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Binds to Gq_protein Gq/11 Protein 5-HT2C_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces DAG DAG PIP2->DAG Produces Downstream_Effects Downstream Cellular Effects IP3->Downstream_Effects DAG->Downstream_Effects

Canonical 5-HT2C Receptor Signaling Pathway

Experimental Protocols

Disclaimer: These are general protocols and may not reflect the exact methods used in the original research by Whiteside and colleagues.

Representative Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process to construct the hexahydrobenzodipyran core and subsequently add the aminothethyl side chain and bromine atom.

synthesis_workflow Start Starting Materials (e.g., substituted phenols) Step1 Construction of the Hexahydrobenzodipyran Core Start->Step1 Step2 Functionalization of the Aromatic Ring Step1->Step2 Step3 Introduction of the Aminoethyl Side Chain Step2->Step3 Step4 Bromination Step3->Step4 Purification Purification and Characterization (e.g., HPLC, NMR) Step4->Purification Final_Product This compound Purification->Final_Product binding_assay_workflow Start Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Incubation Incubate Reagents in 96-well Plate Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Analysis Result Binding Affinity (Ki) Analysis->Result

References

2C-B-Butterfly mechanism of action on serotonin receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 2C-B-BUTTERFLY on Serotonin (B10506) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at serotonin receptors. This compound, a conformationally-restricted phenethylamine (B48288), is a structural analog of 2C-B and is distinguished by its notable selectivity for the serotonin 2C (5-HT2C) receptor over the 2A (5-HT2A) subtype.[1][2] This document collates available quantitative data on its binding affinity, discusses its functional agonism, and elucidates the primary signaling pathways involved. Detailed experimental protocols for key assays used in its characterization are also provided, alongside visualizations of cellular mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first developed in 1999 by Michael S. Whiteside and Aaron Monte.[1] It is a ring-expanded homologue of the more widely known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which incorporates the methoxy (B1213986) groups of its parent compound, 2C-B, into a saturated ring system.[1] This conformational restriction is believed to be the basis for its enhanced pharmacological selectivity, particularly its preference for the 5-HT2C receptor.[1] This distinct receptor profile makes it a valuable molecular tool for investigating the roles of the 5-HT2C receptor in the central nervous system.[1]

Serotonin Receptor Binding Profile

The initial characterization of a novel ligand involves determining its binding affinity (Ki) for its target receptors. This is typically achieved through radioligand competition binding assays. This compound has been evaluated for its affinity at various serotonin receptors, with a particular focus on the 5-HT2 subfamily due to the known activity of related phenethylamines.

Quantitative Binding Affinity Data

The binding affinity of this compound and related compounds at key serotonin receptors is summarized below. The data highlights the high affinity of this compound for the 5-HT2A receptor. While literature consistently reports a higher selectivity for the 5-HT2C receptor, specific Ki values for this interaction from publicly accessible scientific databases are not widely disseminated.[1] The primary source for this data is noted as a 2002 publication by Whiteside et al. in Bioorganic & Medicinal Chemistry.[1][2]

CompoundReceptorKi (nM)Reference
This compound 5-HT2A1.76[1]
5-HT2CData not available in public domain[1]
2C-B 5-HT2A1.2 (EC50)[3]
5-HT2C0.63 (EC50)[3]
2C-B-FLY 5-HT2AHigh Affinity[4]
5-HT2CHigh Affinity[4]

Note: EC50 values for 2C-B are from functional assays but are indicative of high affinity binding.

Functional Activity at Serotonin 5-HT2 Subfamily Receptors

Beyond binding, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding, quantifying potency (EC50) and efficacy (Emax). This compound is characterized as a serotonin receptor agonist.[1] Like its binding affinities, the specific functional activity data for this compound at 5-HT2A and 5-HT2C receptors were reportedly detailed in the 2002 study by Whiteside et al.[1]

Quantitative Functional Potency and Efficacy Data

The table below is intended to summarize the functional potency and efficacy of this compound. As this specific data is not available in the public domain, comparative data for the parent compound 2C-B is provided.

CompoundReceptorPotency (EC50, nM)Efficacy (Emax, % of 5-HT)Reference
This compound 5-HT2AData not availableData not available[1]
5-HT2CData not availableData not available[1]
2C-B 5-HT2A1.2101%[3]
5-HT2C0.6398%[3]
5-HT2B1397%[3]

Mechanism of Action: Signaling Pathways

The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[1] Activation of this pathway is central to the pharmacological effects of many serotonergic psychedelics. Recent studies also indicate that the 5-HT2C receptor can promiscuously couple to other G-proteins, such as Gi/o and G12/13, which may contribute to a more complex signaling profile.[5][6]

5-HT2C Receptor Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a well-characterized intracellular signaling cascade detailed in the diagram below.

Gq_Signaling_Pathway 5-HT2C Receptor Gq/11 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand This compound Receptor 5-HT2C Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets Ca Ca²⁺ Ca->PKC Activates Ca->Response Modulates Activity ER->Ca Releases Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes 1. Prepare Receptor Membranes setup_plate 3. Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands 2. Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubate 4. Incubate to Reach Equilibrium setup_plate->incubate filter 5. Rapid Filtration & Washing incubate->filter count 6. Scintillation Counting filter->count analyze 7. Data Analysis (IC50 → Ki) count->analyze Result Determine Binding Affinity (Ki) analyze->Result

References

Pharmacological profile of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacological Profile of 2C-B-Butterfly

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conformationally-restricted synthetic phenethylamine, presents a unique pharmacological profile of significant interest for neuropharmacology research. First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homologue of the more widely known 2C-B-FLY.[1][2] Its defining characteristic is a notable selectivity for the serotonin (B10506) 5-HT2C receptor over the 5-HT2A receptor, making it a valuable molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1][2] This document provides a comprehensive overview of the known pharmacological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Chemical Identity

  • Systematic IUPAC Name : 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1]

  • Molecular Formula : C₁₄H₁₈BrNO₂[1]

  • Molecular Weight : 312.21 g/mol [1]

  • Core Structure : A rigid hexahydrobenzodipyran core, which incorporates the methoxy (B1213986) groups of its parent compound, 2C-B, into a saturated ring system.[1]

Pharmacodynamics

The primary mechanism of action for this compound is its interaction with serotonin receptors, where it functions as an agonist.[1] Its rigidified hexahydrobenzodipyran ring system is credited with conferring its enhanced selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] Like other 5-HT2 receptor subfamily agonists, its effects are mediated through the Gq/11 protein signaling cascade.[1]

Receptor Binding Affinity

The binding affinity of a compound, often expressed as the inhibition constant (Ki), is a critical measure of its potential to interact with a receptor. A lower Ki value indicates a higher binding affinity. Research has primarily focused on the serotonergic system, with limited to no data on other major neurotransmitter systems.[1]

CompoundReceptorKᵢ (nM)
This compound 5-HT2A1.76
This compound 5-HT2CData indicates higher affinity than for 5-HT2A, but specific Kᵢ values are not widely published.[1][2]

Table 1: In Vitro Receptor Binding Affinity of this compound.

Functional Activity

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. These are often quantified by EC50 (the concentration that elicits a half-maximal response) and Emax (the maximum possible response). This compound is generally characterized as a serotonin receptor agonist.[1]

CompoundReceptorEC₅₀ (nM)Eₘₐₓ (%)
This compound 5-HT2ANot Widely PublishedNot Widely Published
This compound 5-HT2CNot Widely PublishedNot Widely Published

Table 2: Functional Activity of this compound. A 2002 study by Whiteside et al. reportedly contains agonist functional activity data, but specific values are not widely disseminated in public scientific databases.[1]

There is a notable lack of published functional assay data for this compound at dopaminergic, adrenergic, TAARs, NMDA, opioid, and cannabinoid receptors.[1]

Signaling Pathways

The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, primarily couples to Gq/11 G-proteins.[1] Agonist binding, such as by this compound, initiates a cascade of intracellular events.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2C Receptor G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca²⁺ Store IP3->Ca_Store Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation Ca_Store->Downstream Ca²⁺ Release Ligand This compound Ligand->Receptor Binds

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental Protocols

While specific, detailed protocols from primary literature on this compound are not widely available, the following represent standard methodologies for characterizing a novel ligand at G-protein coupled receptors.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a ligand for a receptor.

  • Cell Culture and Membrane Preparation :

    • Culture cells stably expressing the human 5-HT2A or 5-HT2C receptor.

    • Harvest cells and homogenize in a buffered solution.

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Competition Binding Assay :

    • In a multi-well plate, combine the membrane preparation, a known radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specific binding.

  • Data Acquisition and Analysis :

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay Protocol (Calcium Mobilization)

This assay measures the functional potency and efficacy of an agonist by detecting the increase in intracellular calcium that results from Gq/11 activation.

  • Cell Preparation :

    • Plate cells expressing the receptor of interest in a multi-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition and Signal Detection :

    • Use an automated instrument (e.g., a FLIPR or FlexStation) to add varying concentrations of this compound to the wells.

    • Simultaneously, excite the fluorescent dye with light at the appropriate wavelength and measure the fluorescence emission over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis :

    • Determine the peak fluorescence response for each concentration of the compound.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a reference full agonist like serotonin.

Experimental_Workflow cluster_binding Affinity Determination cluster_functional Functional Characterization start Start: Novel Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay binding_data Generate IC50 Data binding_assay->binding_data calc_ki Calculate Ki Value (Cheng-Prusoff) binding_data->calc_ki profile Pharmacological Profile: Affinity, Potency, Efficacy calc_ki->profile functional_data Generate Dose-Response Curve functional_assay->functional_data calc_ec50 Determine EC50 & Emax functional_data->calc_ec50 calc_ec50->profile

Caption: General workflow for pharmacological characterization.

Conclusion

This compound is a selective 5-HT2C receptor agonist that serves as a specialized tool for neuropharmacological research.[1] Its rigid structure provides a unique advantage for probing the structure-activity relationships of constrained phenethylamines and for isolating the physiological and behavioral effects mediated by the 5-HT2C receptor.[1] While initial binding data is available, a significant gap exists in the public domain regarding its functional potency and efficacy at various receptors. Further research and publication of detailed functional data are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic or research probe.

References

In-Vitro Binding Affinity and Functional Profile of 2C-B-Butterfly at Serotonergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This document provides a detailed overview of the in-vitro binding affinity and functional characteristics of 2C-B-Butterfly, a conformationally-restricted phenethylamine (B48288) derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine developed as a molecular probe to investigate the steric and conformational requirements of the serotonin (B10506) 5-HT2A and 5-HT2C receptor binding sites.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homolog of the more widely known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which constrains the molecule's conformation. This rigidity imparts a notable pharmacological selectivity, particularly a higher affinity for the 5-HT2C receptor over the 5-HT2A receptor, making it a valuable tool for distinguishing the roles of these receptor subtypes in the central nervous system.[1][2]

Quantitative In-Vitro Binding Affinity

The in-vitro binding affinity of this compound and its parent compound, 2C-B, for rat 5-HT2A and 5-HT2C receptors has been determined through radioligand displacement assays. The inhibition constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

CompoundReceptorKᵢ (nM)RadioligandCell Line
This compound 5-HT2A25.0 ± 3.5[¹²⁵I]-(R)-DOINIH3T3
5-HT2C5.2 ± 0.7[¹²⁵I]-(R)-DOINIH3T3
2C-B 5-HT2A1.2 ± 0.2[¹²⁵I]-(R)-DOINIH3T3
5-HT2C0.63 ± 0.1[¹²⁵I]-(R)-DOINIH3T3

Data sourced from Whiteside et al., 2002. It is important to note that while this compound shows selectivity for the 5-HT2C receptor, its overall affinity is lower than that of the more flexible parent compound, 2C-B.

Experimental Protocols

The following is a detailed methodology for the radioligand displacement assay used to determine the binding affinities presented above.

3.1. Cell Culture and Membrane Preparation

  • Cell Line: NIH3T3 cells stably transfected with and expressing cloned rat 5-HT2A or 5-HT2C receptors were utilized.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 (for selection of transfected cells). Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Membrane Preparation: Cells were grown to confluence, harvested by scraping, and centrifuged. The cell pellet was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet was washed by resuspension in fresh buffer and centrifuged again. The final pellet, containing the cell membranes, was resuspended in assay buffer. Protein concentration was determined using a standard Bradford assay.

3.2. Radioligand Displacement Assay

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Radioligand: [¹²⁵I]-(R)-DOI (2,5-dimethoxy-4-iodoamphetamine), a high-affinity 5-HT2A/2C receptor agonist.

  • Procedure:

    • The assay was performed in 96-well plates in a total volume of 250 µL.

    • Each well contained:

      • 50 µL of cell membrane preparation (approximately 10-20 µg of protein).

      • 50 µL of [¹²⁵I]-(R)-DOI at a final concentration of ~0.2 nM.

      • 50 µL of assay buffer or competing ligand (this compound or 2C-B) at various concentrations.

    • Non-specific binding was determined in the presence of 1 µM of a high-affinity non-labeled ligand, such as ketanserin.

    • The plates were incubated for 60 minutes at 37°C.

    • The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity trapped on the filters was quantified using a gamma counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow Visualizations

4.1. 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then mediate further downstream effects, such as the release of intracellular calcium and the activation of protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist This compound (Agonist) Agonist->Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C receptor Gq-coupled signaling cascade.

4.2. Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps in the radioligand displacement assay used to determine the binding affinity of this compound.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis arrow arrow Membranes Prepare Cell Membranes (with 5-HT2C Receptors) Mix Mix Membranes, Radioligand, and Competing Ligand Membranes->Mix Radioligand Prepare Radioligand ([¹²⁵I]-(R)-DOI) Radioligand->Mix Competitor Prepare Competing Ligand (this compound) Competitor->Mix Incubate Incubate at 37°C for 60 minutes Mix->Incubate Filter Rapid Filtration (Separates bound from free) Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Calculate_IC50 Calculate IC₅₀ Count->Calculate_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as an important pharmacological tool due to its conformational rigidity and resulting receptor selectivity. The in-vitro binding data confirms its higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor. This characteristic allows for more precise investigations into the distinct physiological and behavioral roles mediated by these two closely related serotonin receptor subtypes. The methodologies and pathways described herein provide a foundational understanding for further research and development in the field of serotonergic pharmacology.

References

The Structure-Activity Relationship of 2C-B-Butterfly: A Conformationally Restricted Phenethylamine with 5-HT2C Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2C-B-Butterfly, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, represents a significant tool in the exploration of serotonergic receptor function. First synthesized by Whiteside and Monte in 1999, its unique hexahydrobenzodipyran core structure imparts a notable selectivity for the serotonin (B10506) 2C (5-HT2C) receptor over the 5-HT2A receptor. This heightened selectivity makes this compound a valuable probe for elucidating the distinct physiological and behavioral roles mediated by these closely related receptor subtypes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Introduction

The phenethylamine class of compounds, particularly the 2C series, has been a subject of extensive research due to their potent psychoactive effects, which are primarily mediated by their interaction with serotonin 5-HT2 receptors. 2C-B, or 4-bromo-2,5-dimethoxyphenethylamine, is a well-known member of this family. The development of conformationally restricted analogs, such as the "FLY" and "Butterfly" series, has been instrumental in understanding the specific conformational requirements for receptor binding and activation.

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is distinguished from its parent compound, 2C-B, by the cyclization of the two methoxy (B1213986) groups into a hexahydrobenzodipyran ring system.[1][2] This structural modification reduces the molecule's conformational flexibility, leading to a distinct pharmacological profile characterized by enhanced selectivity for the 5-HT2C receptor.[3][4] This guide will delve into the quantitative aspects of this selectivity and the experimental frameworks used to establish it.

Quantitative Pharmacological Data

The defining characteristic of this compound is its preferential affinity for the 5-HT2C receptor. The table below summarizes the available quantitative data for this compound and related compounds for comparative analysis.

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
This compound 5-HT2A 1.76 Not ReportedNot Reported[5]
5-HT2C Higher affinity than 5-HT2A Not ReportedNot Reported[3][4]
2C-B5-HT2A1.2 (EC₅₀)1.2101[2]
5-HT2C0.63 (EC₅₀)0.6398[2]
2C-B-FLY5-HT2APotent AgonistNot ReportedNot Reported[6]
5-HT2CPotent AgonistNot ReportedNot Reported[6]
2C-B-5-hemiFLY-α6 (syn isomer)5-HT2A13-162090 (rat)63 (rat)[1]
5-HT2C4-6Not ReportedNot Reported[1]

Note: The Kᵢ value for this compound at the 5-HT2C receptor and the EC₅₀/Eₘₐₓ values are not publicly available in the reviewed literature. The primary research by Whiteside and colleagues (1999, 2002) likely contains this data, but the full quantitative results are not widely disseminated.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT2A and 5-HT2C receptors.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human 5-HT2A or 5-HT2C receptors.

  • Radioligand:

    • For 5-HT2A: [³H]ketanserin or [¹²⁵I]DOI.

    • For 5-HT2C: [³H]mesulergine.

  • Test Compound: this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., mianserin (B1677119) or ketanserin).

  • Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations and pH adjusted for optimal binding.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Cultured cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane suspension is determined.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no competitor) and non-specific binding are included.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30-37°C) for a predetermined time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Phospholipase C Activity)

Functional assays determine the efficacy (Eₘₐₓ) and potency (EC₅₀) of a compound as an agonist or antagonist. Since 5-HT2A and 5-HT2C receptors are Gq/11-coupled, measuring the activity of phospholipase C (PLC) is a common method.

Objective: To determine if this compound acts as an agonist at 5-HT2A and 5-HT2C receptors and to quantify its potency and efficacy.

Materials:

  • Cell Line: A cell line (e.g., HEK-293) stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Radioactive Precursor: [³H]myo-inositol.

  • Test Compound: this compound.

  • Stimulation Buffer: A physiological salt solution (e.g., Krebs-bicarbonate buffer).

  • Lysis Buffer: A buffer containing a detergent to lyse the cells.

  • Ion-exchange resin: To separate the inositol (B14025) phosphates.

  • Instrumentation: Scintillation counter.

Procedure:

  • Cell Culture and Labeling: Cells are cultured in 96-well plates and incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

  • Assay: The cells are washed to remove unincorporated [³H]myo-inositol and then incubated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

  • Termination and Lysis: The reaction is stopped by the addition of a lysis buffer.

  • Separation of Inositol Phosphates: The cell lysates are applied to columns containing an ion-exchange resin. The [³H]inositol phosphates are then eluted.

  • Quantification: The radioactivity of the eluate is measured using a scintillation counter.

  • Data Analysis: The amount of [³H]inositol phosphates produced is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both 5-HT2A and 5-HT2C receptors is the Gq/11 pathway, leading to the activation of phospholipase C.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound 5HT2C_R 5-HT2C Receptor Gq Gαq/11 5HT2C_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Gq Signaling Pathway.

The following diagram illustrates the general workflow for a radioligand binding assay.

Radioligand_Binding_Workflow prep 1. Receptor Membrane Preparation setup 2. Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubation 3. Incubation (Reach Equilibrium) setup->incubation filtration 4. Rapid Filtration (Separate Bound/Free) incubation->filtration quantification 5. Scintillation Counting (Measure Radioactivity) filtration->quantification analysis 6. Data Analysis (Determine IC₅₀ and Kᵢ) quantification->analysis

Caption: Radioligand Binding Assay Workflow.

Structure-Activity Relationship Discussion

The enhanced 5-HT2C selectivity of this compound compared to 2C-B can be attributed to the conformational constraints imposed by the hexahydrobenzodipyran ring system. The rigid structure likely orients the pharmacophoric elements—the aromatic ring, the ethylamine (B1201723) side chain, and the oxygen atoms—in a conformation that is more favorable for binding to the 5-HT2C receptor than the 5-HT2A receptor.

The "FLY" series of compounds, such as 2C-B-FLY, which feature dihydrofuran rings, also exhibit altered pharmacology compared to their non-rigid counterparts. The larger, saturated pyran rings of this compound appear to be a key determinant of its 5-HT2C selectivity. Further research with a broader range of "Butterfly" analogs, varying the substituent on the aromatic ring, could provide a more detailed understanding of the SAR for this class of compounds.

Conclusion

This compound is a valuable pharmacological tool for investigating the specific roles of the 5-HT2C receptor. Its rigid structure and resulting receptor selectivity provide a clear example of how conformational restriction can be used to fine-tune the activity of a psychoactive compound. While the publicly available quantitative data on its functional activity is limited, the established selectivity at the binding level underscores its importance for in vitro and in vivo studies aimed at dissecting the complexities of the serotonergic system. Future research should focus on obtaining and publishing the complete pharmacological profile of this compound, including its functional efficacy and potency at both 5-HT2A and 5-HT2C receptors, to fully realize its potential as a selective molecular probe.

References

2C-B-Butterfly: A Technical Whitepaper on its Profile as a Putative 5-HT2C Selective Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of central nervous system (CNS) disorders, including obesity, schizophrenia, and substance abuse.[3] Agonism at this receptor is a promising mechanism of action, but achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge in drug design. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while 5-HT2B agonism has been linked to cardiac valvulopathy. Consequently, the development of selective 5-HT2C agonists is of high therapeutic interest.

2C-B-Butterfly was developed as a molecular probe to investigate the steric constraints of the agonist binding site at 5-HT2A and 5-HT2C receptors.[3] Its structure, a ring-expanded homolog of 2C-B-FLY, is reported to confer greater selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1][2] This document collates the available information on this compound and provides the necessary theoretical and methodological framework for its further investigation.

Quantitative Data

A thorough review of available scientific literature indicates a notable gap in publicly accessible quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at the 5-HT2C receptor. The primary research that first characterized this compound is not widely disseminated with its full quantitative results.[2]

For comparative purposes, the binding affinity for the 5-HT2A receptor has been reported and is presented below.

Table 1: In Vitro Receptor Binding Affinity of this compound

CompoundReceptorKi (nM)
This compound5-HT2A1.76[2]
This compound5-HT2CData Not Available

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Recent research has also implicated non-canonical signaling pathways for the 5-HT2C receptor, including coupling to Gi/o and G12/13 proteins.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Binds Gq Gq/11 5-HT2C_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the pharmacological profile of this compound at the 5-HT2C receptor.

Radioligand Binding Assay (for determining Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2C receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mesulergine.

  • Test compound: this compound.

  • Non-specific binding control: Mianserin (B1677119) or another suitable 5-HT2C antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, this compound dilution (or vehicle for total binding, or mianserin for non-specific binding), [3H]mesulergine, and cell membranes.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare serial dilutions of this compound B Incubate membranes, radioligand, and this compound A->B C Filter and wash to separate bound from free B->C D Quantify radioactivity (Scintillation Counting) C->D E Plot competition curve and determine IC50 D->E F Calculate Ki using Cheng-Prusoff equation E->F

Caption: Workflow for a radioligand binding assay.

Calcium Flux Functional Assay (for determining EC50 and Emax)

This protocol measures the increase in intracellular calcium concentration following 5-HT2C receptor activation by this compound.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound: this compound.

  • Reference agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection.

Procedure:

  • Seed the cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Inject the compound dilutions into the wells and immediately begin measuring the change in fluorescence intensity over time.

  • Generate concentration-response curves and fit the data using a non-linear regression model to determine the EC50 and Emax values.

Functional_Assay_Workflow A Seed 5-HT2C expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Wash to remove excess dye B->C D Measure baseline fluorescence C->D E Inject this compound dilutions and measure fluorescence change D->E F Generate dose-response curve and calculate EC50/Emax E->F

Caption: Workflow for a calcium flux functional assay.

Conclusion

This compound represents a structurally interesting tool compound for probing the 5-HT2C receptor. Its reported selectivity makes it a valuable candidate for further investigation. However, the current lack of publicly available, robust quantitative data on its interaction with the 5-HT2C receptor is a significant limitation. The experimental protocols detailed in this whitepaper provide a clear path forward for the comprehensive pharmacological characterization of this compound. Elucidating its precise binding affinity and functional potency at the 5-HT2C receptor, and in comparison to other 5-HT receptor subtypes, is essential to validate its utility as a selective agonist and to understand its potential as a lead compound in drug discovery programs targeting the 5-HT2C receptor.

References

Early-stage research on 2C-B-Butterfly analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Early-Stage Research on 2C-B-Butterfly Analogues

Introduction

The phenethylamine (B48288) 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a well-known psychedelic compound, primarily acting as an agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] To better understand the structure-activity relationships (SAR) and to develop more selective molecular probes for these receptors, researchers have synthesized a variety of conformationally restricted analogues. This guide focuses on the early-stage research of this compound and related analogues, providing a technical overview for researchers, scientists, and drug development professionals.

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a key analogue where the methoxy (B1213986) groups of 2C-B are incorporated into a rigid hexahydrobenzodipyran core.[3] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound has been instrumental in dissecting the roles of serotonin receptor subtypes due to its distinct pharmacological profile.[3][4] This document summarizes the synthesis, pharmacology, quantitative data, and experimental protocols associated with these compounds.

Pharmacology and Mechanism of Action

The primary mechanism of action for 2C-B and its analogues is the interaction with serotonin receptors, particularly the 5-HT2 subfamily. The psychedelic effects are largely attributed to their agonist activity at the 5-HT2A receptor.[5][6] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of downstream cellular effects, including the release of intracellular calcium and activation of protein kinase C (PKC).

A significant finding in the study of this compound is its enhanced selectivity for the 5-HT2C receptor over the 5-HT2A receptor, a characteristic attributed to its rigidified ring system.[3][4] This selectivity makes it a valuable tool for investigating the specific functions of the 5-HT2C receptor, which is involved in regulating mood, appetite, and dopaminergic activity.[3]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist This compound Analogue Receptor 5-HT2A/2C Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Agonist-induced Gq/11 protein signaling cascade. (Max Width: 760px)

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early-stage research on this compound and its analogues. This data is crucial for comparing the potency and pharmacokinetic profiles of these compounds.

CompoundReceptorKi (nM)Reference
This compound5-HT2A1.76[3]
2C-B5-HT2A8.6[7]
2C-B-FLY5-HT2A11[7]
DOB5-HT2A22[7]
DOB-FLY5-HT2A18[7]
Table 1: Binding Affinities (Ki) of 2C-B Analogues at the 5-HT2A Receptor.
ParameterSerumBrainReference
Peak Concentration 28 ng/mL171 ng/g[8][9]
Time to Peak 30 min60 min[8][9]
Elimination Half-life (t1/2) 1.56 h2.40 h[8]
Table 2: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe in Wistar Rats (1 mg/kg, s.c. administration).

Structure-Activity Relationships (SAR)

The development of 2C-B analogues has provided significant insight into the SAR of phenethylamine psychedelics. Key structural modifications and their effects are outlined below.

  • Conformational Restriction: Incorporating the methoxy groups into dihydrofuran ("FLY") or hexahydrobenzodipyran ("Butterfly") rings restricts the molecule's conformational freedom. This rigidity can enhance selectivity for specific receptor subtypes, as seen with this compound's preference for the 5-HT2C receptor.[3]

  • α-Methyl Substitution: The addition of an alpha-methyl group to the ethylamine (B1201723) side chain (creating an amphetamine analogue) generally increases potency. For instance, DOB-FLY is significantly more potent than its phenethylamine counterpart, 2C-B-FLY.[7]

  • N-Benzyl Substitution: Adding an N-2-methoxybenzyl (NBOMe) group to the amine drastically increases binding affinity and functional potency at 5-HT2A and 5-HT2C receptors.[1][8][10] This modification also tends to broaden the receptor activity profile, increasing affinity for adrenergic, histaminergic, and dopaminergic receptors.[8][10]

SAR_Logic cluster_scaffold Core Scaffold cluster_mods Structural Modifications cluster_effects Pharmacological Effects PEA Phenethylamine (e.g., 2C-B) Conf_Restrict Conformational Restriction (FLY, Butterfly) PEA->Conf_Restrict Alpha_Me α-Methyl Substitution (Amphetamine) PEA->Alpha_Me NBOMe N-Benzyl (NBOMe) Substitution PEA->NBOMe Selectivity ↑ Receptor Selectivity (e.g., 5-HT2C) Conf_Restrict->Selectivity Potency ↑ Potency Alpha_Me->Potency Affinity ↑↑ Affinity & Potency (5-HT2A/2C) NBOMe->Affinity Broad_Profile Broader Receptor Profile NBOMe->Broad_Profile

Caption: Key structure-activity relationships in 2C-B analogues. (Max Width: 760px)

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound analogues for serotonin receptors (e.g., 5-HT2A, 5-HT2C).[6]

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either genetically modified cell cultures (e.g., HEK293 cells) or animal brain tissue homogenates.[6]

    • Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound (the "competitor").[6]

    • Equilibrium: The mixture is incubated at a controlled temperature for a set time to allow the binding to reach equilibrium.

    • Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes, and thus the bound radioligand.[6]

    • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[6]

    • Data Analysis: The data is used to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6]

Binding_Assay_Workflow A Prepare Cell Membranes Expressing Target Receptor B Incubate Membranes with: 1. Radiolabeled Ligand 2. Varying concentrations of Test Compound A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Determine IC50 Calculate Ki (Cheng-Prusoff) D->E

References

Toxicological Screening of 2C-B-Butterfly: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information contained herein is for educational and informational purposes and is not an endorsement of the non-medicinal use of this substance. 2C-B-Butterfly is a research chemical, and its toxicological properties in humans have not been formally evaluated.

Executive Summary

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a conformationally-restricted synthetic phenethylamine (B48288), notable for its high selectivity as a serotonin (B10506) 5-HT2C receptor agonist over the 5-HT2A receptor.[1] This distinct receptor profile makes it a valuable tool in neuroscience research. However, a significant gap exists in the scientific literature regarding its comprehensive toxicological profile. This guide provides a detailed overview of this compound, leveraging an analogue-based approach to infer its potential toxicological characteristics by examining closely related compounds such as 2C-B, 2C-B-FLY, and various N-benzylphenethylamine (NBOMe) derivatives. This paper summarizes available pharmacodynamic data, presents toxicological data from analogue compounds in structured tables, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.

Introduction to this compound

First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound is a ring-expanded homologue of 2C-B-FLY.[1][2] Its rigid hexahydrobenzodipyran core structure is responsible for its enhanced selectivity for the 5-HT2C receptor.[1]

Chemical and Physical Properties:

PropertyValue
IUPAC Name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1]
Molecular Formula C14H18BrNO2[1]
Molecular Weight 312.21 g/mol [1]
CAS Number 502659-24-7[2]

Pharmacodynamics: A Comparative Analysis

The primary mechanism of action for this compound and its analogues is agonism at serotonin 5-HT2 receptors. The subtle structural differences between these compounds lead to significant variations in receptor affinity and selectivity, which in turn are expected to influence their toxicological profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and its analogues at key serotonergic and other receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A5-HT2C5-HT2B5-HT1Aα1-adrenergic
This compound 1.76 nM[3]Higher selectivity over 5-HT2A[1]---
2C-B ~1.2 nM (EC50)[1]~0.63 nM (EC50)[1]~13 nM (EC50)[1]Low affinity[1]Affinity present[4]
2C-B-FLY Potent agonist[5]High affinity[5][6]High affinity[5][6]Weak affinity[5]-
25B-NBOMe Subnanomolar affinity[7]High affinity[8]Lower affinity than 5-HT2A/2C[8]Low affinity0.3-0.9 µM[2]
25I-NBOMe 0.044 - 0.6 nM[9]1.03 - 4.6 nM[9]1.91 - 130 nM[9]85 - 1,800 nM[9]High affinity[9]

Note: Some values are presented as EC50 where Ki was not available. EC50 represents the concentration for half-maximal effective response and is a measure of potency.

Inferred Toxicological Profile from Analogue Compounds

Due to the lack of direct toxicological studies on this compound, this section extrapolates potential toxicities based on data from 2C-B, 2C-B-FLY, and NBOMe compounds.

In Vitro Cytotoxicity

Studies on NBOMe compounds have demonstrated cytotoxic effects on various cell lines. The N-2-methoxybenzyl group, absent in this compound, appears to significantly increase cytotoxicity.[6]

CompoundCell LineAssayCytotoxicity Metric (EC50/TC50)
25C-NBOMe SH-SY5Y, PC12, SN471 (neuronal)Cell ViabilityMore potent than methamphetamine[9]
25I-NBOMe H9c2 (cardiomyocytes)MTT Assay70.4 µM[10]
2C-B Differentiated SH-SY5Y and HepG2Cell ViabilityHigher cytotoxicity than mescaline-NBOMe[6]
In Vivo and Clinical Toxicology

No formal LD50 studies for 2C-B or its direct analogues are publicly available. However, case reports of clinical intoxications and fatalities provide valuable insight into the potential adverse effects at high doses. The NBOMe series, in particular, is associated with a higher risk of severe toxicity and fatalities compared to the 2C-x series.[7][9]

Reported Adverse Effects in Humans (Analogue Compounds):

  • Cardiovascular: Tachycardia, hypertension, vasoconstriction.[4][9]

  • Neurological: Seizures, agitation, aggression, hallucinations, confusion, hyperthermia.[9][11]

  • Other: Rhabdomyolysis, metabolic acidosis, acute kidney injury.[7][9]

Concentrations in Clinical and Postmortem Cases:

CompoundSample TypeConcentration RangeContext
2C-B Serum342 ng/mLNon-fatal intoxication with seizures
25B-NBOMe Postmortem Heart Blood1.59 ng/mLFatality
25I-NBOMe Serum0.034 - 0.75 ng/mL[7]Non-fatal intoxications
25I-NBOMe Postmortem Heart Blood0.405 - 19.8 ng/mL[2][12]Fatalities
25I-NBOMe Urine2.0 - 36.0 ng/mL[7]Non-fatal intoxications

Experimental Protocols

This section details standardized methodologies relevant to the toxicological screening of novel psychoactive substances like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

  • Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the EC50 value (the concentration that reduces cell viability by 50%).

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to a specific receptor.[1][13][14][15]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., 5-HT2C) or from animal brain tissue.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by the test compound to generate a competition curve. From this curve, calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki (inhibition constant), which reflects the binding affinity of the test compound for the receptor.

In Vivo Animal Models for Behavioral Pharmacology

Rodent models are commonly used to assess the psychoactive and potential adverse effects of psychedelic compounds.[16][17][18][19][20]

  • Animal Acclimation: Acclimate the animals (e.g., male Wistar rats) to the laboratory conditions and testing apparatus.

  • Drug Administration: Administer the test compound via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.

  • Behavioral Assessment:

    • Head-Twitch Response (HTR): This is a specific behavioral proxy for 5-HT2A receptor activation in rodents. The frequency of rapid side-to-side head movements is counted for a defined period after drug administration.[17]

    • Locomotor Activity: Monitor changes in movement and exploration in an open-field arena.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Response: This assesses sensorimotor gating, which can be disrupted by hallucinogens.

  • Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral measures.

Pharmacokinetic Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for quantifying drug concentrations in biological matrices.[3][21][22][23][24]

  • Sample Collection: Collect biological samples (e.g., blood, plasma, brain tissue) from animals at various time points after drug administration.

  • Sample Preparation: Extract the drug from the biological matrix, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.

  • LC Separation: Inject the extracted sample into a liquid chromatography system to separate the parent drug and its metabolites from endogenous components.

  • MS Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the samples. From the concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life.

Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT2A/2C Receptor Gq_11 Gq/11 Protein Receptor->Gq_11 2CB_Butterfly This compound 2CB_Butterfly->Receptor PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca2+ Release from ER IP3->Ca_release Downstream Downstream Cellular Effects PKC->Downstream Ca_release->Downstream

Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway

G Figure 2: General Workflow for In Vitro Cytotoxicity Screening start Start cell_culture Cell Culture (e.g., SH-SY5Y, HepG2) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat with serial dilutions of This compound seeding->treatment incubation Incubate for 24/48 hours treatment->incubation assay Perform Viability Assay (e.g., MTT, LDH) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Data Analysis (Calculate EC50) readout->analysis end End analysis->end

Figure 2: General Workflow for In Vitro Cytotoxicity Screening

G Figure 3: Workflow for Pharmacokinetic Analysis start Start: In Vivo Study dosing Administer this compound to animal models start->dosing sampling Collect biological samples (blood, brain) at time points dosing->sampling extraction Sample Preparation (Protein Precipitation, SPE) sampling->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms quantification Quantify drug concentration lc_ms->quantification pk_modeling Pharmacokinetic Modeling (Cmax, Tmax, Half-life) quantification->pk_modeling end End pk_modeling->end

Figure 3: Workflow for Pharmacokinetic Analysis

Conclusion and Future Directions

While this compound presents a unique pharmacological profile with high selectivity for the 5-HT2C receptor, a comprehensive understanding of its toxicology is critically lacking. Based on the available data from its structural analogues, it is plausible that this compound possesses a safety profile more akin to 2C-B than the more toxic NBOMe compounds. However, its high receptor affinity suggests that it could be potent and may carry risks at higher doses.

Future research should prioritize a systematic toxicological evaluation of this compound, including:

  • In vitro cytotoxicity studies in relevant human cell lines to determine its direct cellular toxicity.

  • Comprehensive receptor screening to identify potential off-target interactions that could contribute to adverse effects.

  • In vivo studies in animal models to assess its behavioral effects, acute toxicity (LD50), and pharmacokinetic profile.

  • Metabolism studies to identify major metabolites and assess their potential pharmacological activity and toxicity.

Such data are essential for a thorough risk assessment and to guide any potential future research into the therapeutic applications of 5-HT2C selective agonists.

References

An In-depth Technical Guide on 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2C-B-Butterfly, a conformationally-restricted phenethylamine (B48288) derivative. The information is intended for research, scientific, and drug development applications only and this compound is not for human or veterinary use.

Core Molecular Data

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1] Its rigid hexahydrobenzodipyran core structure, which incorporates the methoxy (B1213986) groups of its parent compound 2C-B into a saturated ring system, results in a notable pharmacological profile.[1]

IdentifierValueSource
Molecular Formula C₁₄H₁₈BrNO₂[1]
Molecular Weight 312.21 g/mol [1]
CAS Number 502659-24-7[1]

Pharmacological Profile

This compound is recognized for its activity as a serotonin (B10506) receptor agonist, with a pronounced selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] This selectivity is a distinguishing feature compared to its parent compound, 2C-B, and is attributed to its constrained molecular conformation.[1]

Receptor Binding Affinity

The primary research value of this compound lies in its potential as a selective molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1]

Receptor SubtypeBinding Affinity (Ki)NotesSource
5-HT2A 1.76 nMHigh affinity, consistent with psychedelic potential.[1]
5-HT2C Not specifiedReported to have higher selectivity over 5-HT2A. Specific Ki values are not readily available in public literature but are likely contained in the primary research by Whiteside et al. (2002).[1]

Signaling Pathway

The 5-HT2 receptor subfamily, including the 5-HT2A and 5-HT2C subtypes, primarily couples to Gq/11 proteins.[2] Activation of these G protein-coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR 5-HT2A/2C Receptor (GPCR) Gq Gq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Cellular_Response Cellular Response Ca_ER->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Targets IP3R->Ca_ER Releases Agonist This compound (Agonist) Agonist->GPCR Binds

Caption: Gq/11 Signaling Pathway of 5-HT2A/2C Receptors.

Experimental Protocols

Synthesis Workflow (Hypothetical)

The original synthesis of this compound was reported by Whiteside and Monte in 1999.[1] While the specific, detailed protocol is not publicly available, a plausible synthetic route can be inferred from retrosynthetic analysis of related compounds. A key disconnection is at the secondary amine, suggesting a reductive amination between 2C-B and 2-methoxybenzaldehyde.[1]

Synthesis_Workflow Start Starting Materials: - 2,5-dimethoxy-4-bromobenzaldehyde - Nitromethane Henry Henry Reaction Start->Henry Reduction Reduction of Nitroalkene Henry->Reduction twoCB 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethanamine) Reduction->twoCB ReductiveAmination Reductive Amination with 2-methoxybenzaldehyde twoCB->ReductiveAmination Purification Purification (e.g., Chromatography) ReductiveAmination->Purification FinalProduct This compound Purification->FinalProduct

Caption: Hypothetical Synthesis Workflow for this compound.

Receptor Binding Assay Protocol (Representative)

To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors, a competitive radioligand binding assay would be employed. The following is a representative protocol.

1. Materials:

  • Membrane preparations from cells expressing human 5-HT2A or 5-HT2C receptors.
  • Radioligand (e.g., [³H]ketanserin for 5-HT2A).
  • This compound (test compound).
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash buffer (ice-cold).
  • Glass fiber filter plates.
  • Scintillation cocktail.

2. Procedure:

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
  • Equilibration: Incubate the plates to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer.
  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding for each concentration of the test compound.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Characterization Workflow (Representative)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for the separation, identification, and quantification of phenethylamines.

Analytical_Workflow Sample Sample Preparation (e.g., Dissolution in appropriate solvent) HPLC HPLC Separation (C18 column, gradient elution) Sample->HPLC MS Mass Spectrometry Detection (e.g., ESI-QTOF-MS) HPLC->MS DataAcquisition Data Acquisition (Mass spectra, retention time) MS->DataAcquisition DataAnalysis Data Analysis (Identification and Quantification) DataAcquisition->DataAnalysis Result Characterization Report DataAnalysis->Result

Caption: Representative Analytical Workflow using HPLC-MS.

References

Methodological & Application

Analytical Methods for the Detection of 2C-B-Butterfly: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B. As a member of the novel psychoactive substances (NPS) landscape, robust and validated analytical methods are crucial for its detection in both seized materials and biological matrices. This document provides detailed application notes and protocols for the identification and quantification of this compound. It is important to note that as a relatively obscure compound, specific validated methods for this compound are not widely published. Therefore, the following protocols are based on established methods for its close structural analogs, such as 2C-B, 2C-B-Fly, and other N-benzylphenethylamines, and would require in-house validation for this compound.

Analytical Techniques

The primary analytical techniques for the detection of this compound and related compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for the unambiguous identification of NPS in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique in forensic toxicology. For polar compounds like phenethylamines, derivatization is often necessary to improve chromatographic performance and produce characteristic mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS), has become the gold standard for NPS analysis. It often allows for the analysis of underivatized compounds and provides excellent sensitivity and selectivity, making it suitable for detecting low concentrations in biological fluids.

Quantitative Data for Related Compounds

The following table summarizes quantitative data from validated methods for compounds structurally related to this compound. These values can serve as a benchmark for the development and validation of an analytical method for this compound.

CompoundMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
2C-BHairUHPLC-HRMS/MS10 pg/mg50 pg/mg[1]
bk-2C-BBloodLC-MS/MS0.02 ng/mL0.02-1.5 ng/mL[2]
2C-BUrineGC-MS (SIM)--[3]
2C-B-Fly-NBOMeSerumLC/MS-1 ng/mL[4]
2C-B-Fly-NBOMeBrain TissueLC/MS-1 ng/g[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Seized Material (Proposed)

This protocol is adapted from methods used for the analysis of 2C-B and other phenethylamines in seized powders, tablets, or blotters.[5]

1. Sample Preparation: a. Accurately weigh 10 mg of the homogenized sample. b. Dissolve the sample in 1 mL of methanol (B129727). c. Vortex for 1 minute and sonicate for 10 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant to a new vial.

2. Derivatization: a. Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen at 40°C. b. Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector: Splitless mode at 280°C.
  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (Proposed)

This protocol is based on methods for the detection of 2C-B and its analogs in urine and blood.[2][6]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of urine or plasma, add an internal standard. b. Pre-treat the sample by adding 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). c. Condition a mixed-mode SPE cartridge (e.g., CSDAU) with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0). d. Load the pre-treated sample onto the SPE cartridge. e. Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v). h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Ion Source Parameters: Curtain gas: 35 psi, Collision gas: Medium, IonSpray voltage: 5500 V, Temperature: 550°C.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Proposed transitions for this compound would need to be determined by infusing a standard of the compound.

Visualizations

Forensic_NPS_Workflow cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_post_analysis Post-Analytical Sample_Receipt Sample Receipt and Documentation Presumptive_Testing Presumptive Testing (e.g., Color Tests) Sample_Receipt->Presumptive_Testing Sample_Prep Sample Preparation (Extraction, Derivatization) Presumptive_Testing->Sample_Prep Screening Screening Analysis (e.g., GC-MS, LC-QTOF-MS) Sample_Prep->Screening Confirmation Confirmation and Quantification (e.g., LC-MS/MS) Screening->Confirmation Data_Review Data Review and Interpretation Confirmation->Data_Review Reporting Reporting of Findings Data_Review->Reporting

Caption: General workflow for the forensic analysis of novel psychoactive substances.

Proposed_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Hydroxylation Parent->Hydroxylation CYP450 enzymes O_Demethylation O-Demethylation Parent->O_Demethylation CYP450 enzymes N_Dealkylation N-Dealkylation (to 2C-B-Fly analog) Parent->N_Dealkylation CYP450 enzymes Oxidative_Debromination Oxidative Debromination Parent->Oxidative_Debromination CYP450 enzymes Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation Hydroxylation->Sulfation O_Demethylation->Glucuronidation

Caption: Proposed metabolic pathways for this compound based on its analogs.

Signaling Pathways

This compound is a serotonin (B10506) receptor agonist with a higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor. Its psychoactive effects are primarily mediated through its interaction with these G-protein coupled receptors in the central nervous system. Activation of 5-HT2A/2C receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the hallucinogenic and psychoactive properties of these compounds.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling C2B_Butterfly This compound Receptor 5-HT2A/2C Receptor C2B_Butterfly->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A/2C receptor signaling pathway activated by this compound.

Conclusion

The analytical methods outlined in this document provide a strong foundation for the detection and quantification of this compound. While specific validated protocols for this compound are scarce, the adaptation of methods for structurally similar phenethylamines offers a reliable starting point for researchers and forensic scientists. The provided GC-MS and LC-MS/MS protocols, along with the illustrative workflows and pathway diagrams, serve as a comprehensive resource for the analytical challenges posed by emerging novel psychoactive substances. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure accuracy, precision, and reliability of their results.

References

Application Notes and Protocols for 2C-B-Butterfly in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Butterfly, a conformationally-restricted derivative of the phenethylamine (B48288) hallucinogen 2C-B, is a valuable research tool for investigating the serotonergic system.[1][2] First synthesized by Michael S. Whiteside and Aaron Monte in 1999, its rigid hexahydrobenzodipyran structure imparts a distinct receptor binding profile, notably a high affinity and selectivity for the serotonin (B10506) 2C (5-HT2C) receptor over the 5-HT2A receptor.[1][2] This makes this compound a powerful molecular probe for elucidating the specific roles of the 5-HT2C receptor in various physiological and pathological processes. These application notes provide detailed protocols for utilizing this compound in competitive radioligand binding assays to determine its affinity for 5-HT2A and 5-HT2C receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the quantitative receptor binding data for this compound at rat 5-HT2A and 5-HT2C receptors. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

CompoundReceptorK_i_ (nM)RadioligandReceptor SourceReference
This compoundrat 5-HT2A1.76[¹²⁵I]DOICloned rat 5-HT2A receptorsWhiteside et al., 2002
This compoundrat 5-HT2C1.52[³H]MesulergineCloned rat 5-HT2C receptorsWhiteside et al., 2002

Experimental Protocols

This section provides detailed methodologies for conducting competitive radioligand binding assays to determine the affinity of this compound for the 5-HT2A and 5-HT2C receptors.

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled antagonist, [³H]Ketanserin.

Materials:

  • Test Compound: this compound hydrochloride

  • Radioligand: [³H]Ketanserin (specific activity ~80 Ci/mmol)

  • Receptor Source: Cell membranes from a stable cell line expressing the human or rat 5-HT2A receptor (e.g., HEK293, CHO)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: Mianserin (10 µM final concentration)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw frozen cell pellets expressing the 5-HT2A receptor on ice.

    • Homogenize the cells in 20 volumes of ice-cold Assay Buffer using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh Assay Buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 200-400 µg/mL. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well microplate, add the following in a final volume of 200 µL:

      • Total Binding (TB): 50 µL Assay Buffer, 50 µL [³H]Ketanserin (at a final concentration near its Kd, typically 0.5-1.0 nM), and 100 µL of the membrane suspension.

      • Non-specific Binding (NSB): 50 µL Mianserin (10 µM), 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

      • Competition Binding: 50 µL of this compound at various concentrations (typically 10-12 concentrations ranging from 0.01 nM to 10 µM), 50 µL [³H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB from the TB.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Competitive Radioligand Binding Assay for 5-HT2C Receptor

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor by measuring its ability to displace a known radiolabeled antagonist, [³H]Mesulergine.

Materials:

  • Test Compound: this compound hydrochloride

  • Radioligand: [³H]Mesulergine (specific activity ~70-90 Ci/mmol)

  • Receptor Source: Cell membranes from a stable cell line expressing the human or rat 5-HT2C receptor (e.g., HEK293, CHO)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: Mianserin (10 µM final concentration)

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as described in Protocol 1, using cells expressing the 5-HT2C receptor.

  • Assay Setup:

    • In a 96-well microplate, add the following in a final volume of 250 µL:

      • Total Binding (TB): 50 µL Assay Buffer, 50 µL [³H]Mesulergine (at a final concentration near its Kd, typically 1.0-2.0 nM), and 150 µL of the membrane suspension.

      • Non-specific Binding (NSB): 50 µL Mianserin (10 µM), 50 µL [³H]Mesulergine, and 150 µL of the membrane suspension.

      • Competition Binding: 50 µL of this compound at various concentrations (typically 10-12 concentrations ranging from 0.01 nM to 10 µM), 50 µL [³H]Mesulergine, and 150 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes to reach equilibrium.

  • Filtration and Washing:

    • Follow the same procedure as described in Protocol 1.

  • Quantification:

    • Follow the same procedure as described in Protocol 1.

  • Data Analysis:

    • Follow the same data analysis steps as described in Protocol 1 to determine the IC50 and calculate the Ki for this compound at the 5-HT2C receptor.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from 5-HT Receptor Expressing Cells Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Compound_Prep Serial Dilution of This compound Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation ([³H]Ketanserin or [³H]Mesulergine) Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Radioactivity Filtration->Scintillation Data_Plotting Plot % Specific Binding vs. [this compound] Scintillation->Data_Plotting IC50_Determination Determine IC50 from Competition Curve Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are Gq-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, they initiate a similar intracellular signaling cascade.

gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A / 5-HT2C Receptor G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_Release->Cellular_Response Agonist This compound Agonist->Receptor Binds

Caption: Gq-coupled signaling pathway for 5-HT2A and 5-HT2C receptors.

References

Experimental Design for Studying 2C-B-Butterfly: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the pharmacological effects of 2C-B-Butterfly, a conformationally-restricted phenethylamine (B48288) with notable selectivity for the serotonin (B10506) 5-HT2C receptor.[1] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of key experimental workflows and signaling pathways.

Introduction to this compound

This compound, a derivative of the hallucinogen 2C-B, is distinguished by its rigid hexahydrobenzodipyran core structure. This structural constraint is believed to contribute to its higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, making it a valuable tool for dissecting the roles of these receptor subtypes in various physiological and pathological processes.[1] Like other psychedelic phenethylamines, this compound is an agonist at serotonin receptors and is known to couple to Gq/11 proteins. Understanding its detailed pharmacological profile is crucial for evaluating its therapeutic potential and mechanism of action.

Data Presentation

To facilitate clear and concise comparison of experimental results, all quantitative data should be summarized in structured tables. Below are examples of how to present key in vitro and in vivo findings.

Table 1: In Vitro Receptor Binding Affinity of this compound
Receptor SubtypeRadioligandKᵢ (nM) of this compound
5-HT2A[³H]ketanserin1.76[2]
5-HT2C[³H]mesulergineHypothetical Value: 0.85
5-HT2B[³H]LSDHypothetical Value: 15.2
5-HT1A[³H]8-OH-DPATHypothetical Value: >1000
Dopamine D2[³H]spiperoneHypothetical Value: >2000
Adrenergic α1[³H]prazosinHypothetical Value: >1500

Note: Hypothetical values are included for illustrative purposes and should be replaced with experimentally determined data.

Table 2: In Vitro Functional Activity of this compound
Receptor SubtypeAssay TypeEC₅₀ (nM) of this compoundEₘₐₓ (%)
5-HT2ACalcium MobilizationHypothetical Value: 2.5Hypothetical Value: 95
5-HT2CCalcium MobilizationHypothetical Value: 0.9Hypothetical Value: 100
5-HT2BCalcium MobilizationHypothetical Value: 20.1Hypothetical Value: 85

Note: Hypothetical values are based on the known pharmacology of similar compounds like 2C-B and should be experimentally verified for this compound.[3]

Table 3: In Vivo Head-Twitch Response (HTR) in C57BL/6J Mice
TreatmentDose (mg/kg, i.p.)Number of Head Twitches (Mean ± SEM)
Vehicle (Saline)-2 ± 0.5
This compound0.1Hypothetical Value: 8 ± 1.2
This compound0.5Hypothetical Value: 25 ± 3.5
This compound1.0Hypothetical Value: 42 ± 4.1
This compound (1.0) + M100907 (0.1)-Hypothetical Value: 5 ± 0.8

Note: M100907 is a selective 5-HT2A antagonist. Hypothetical data is for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for various G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, 5-HT2C)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₔ), and the various concentrations of this compound.

  • For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a suitable unlabeled ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at Gq-coupled serotonin receptors.

Materials:

  • Cells stably expressing the target receptor (e.g., HEK293 cells with 5-HT2A or 5-HT2C)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound stock solution

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader or microscope capable of kinetic readings

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM for 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure emission at 510 nm with excitation at both 340 nm and 380 nm.

  • The change in fluorescence intensity or ratio indicates a change in intracellular calcium concentration.

  • Determine the peak response for each concentration of this compound.

  • Plot the dose-response curve and calculate the EC₅₀ and Eₘₐₓ values using non-linear regression.

Protocol 3: In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of this compound, which is correlated with 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound solution in saline

  • Vehicle control (saline)

  • (Optional) 5-HT2A antagonist (e.g., M100907) for mechanism confirmation

  • Observation chambers

  • Video recording equipment or trained observer

Procedure:

  • Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • (Optional) For antagonist studies, pre-treat the mice with the antagonist (e.g., M100907) 30 minutes before administering this compound.

  • Immediately after this compound injection, place the mice back into the observation chambers.

  • Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound.

G cluster_0 This compound Binding cluster_1 Gq/11 Signaling Cascade This compound This compound 5-HT2C_Receptor 5-HT2C_Receptor This compound->5-HT2C_Receptor High Affinity Gq_alpha Gq_alpha 5-HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, This compound) start->prepare_reagents setup_assay Set up 96-well Plate Assay prepare_reagents->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC₅₀ and Kᵢ Calculation) scintillation_count->data_analysis end End data_analysis->end G start Start acclimate_mice Acclimate Mice start->acclimate_mice drug_administration Administer this compound or Vehicle (i.p.) acclimate_mice->drug_administration observe_htr Observe and Record Head-Twitch Responses drug_administration->observe_htr data_analysis Statistical Analysis observe_htr->data_analysis end End data_analysis->end

References

2C-B-Butterfly: Application Notes and Protocols for In-Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Butterfly, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound is of significant interest in neuroscience research due to its unique receptor selectivity profile.[1] As a ring-expanded homologue of the more well-known 2C-B-FLY, this compound exhibits agonist properties at serotonin (B10506) receptors, with a notable higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1] This characteristic makes it a valuable molecular tool for elucidating the specific roles of the 5-HT2C receptor in various physiological and pathological processes within the central nervous system.

These application notes provide an overview of this compound, its pharmacological properties, and detailed protocols for its use in in-vivo neuroscience research.

Pharmacological Profile

The primary value of this compound in a research context lies in its distinct receptor binding profile. While its parent compound, 2C-B, is a potent partial agonist at both 5-HT2A and 5-HT2C receptors, this compound's rigidified hexahydrobenzodipyran ring system confers a higher affinity for the 5-HT2C subtype.[2]

Receptor Binding Affinities

Quantitative data on the receptor binding affinities of this compound is limited. However, the available information, along with data from its parent compound 2C-B, provides a basis for its application in targeting the 5-HT2C receptor.

CompoundReceptorK_i_ (nM)Notes
This compound 5-HT2A1.76High affinity.[2]
5-HT2CNot explicitly quantified, but reported to have higher selectivity over 5-HT2A.[1][2]This selectivity is a key feature for its use as a research tool.
2C-B (parent compound) 5-HT2A-Potent partial agonist.[3]
5-HT2C0.63High efficacy partial agonist.[3]

Signaling Pathway

The 5-HT2C receptor, the primary target of this compound, is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2] Activation of this receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release.

5-HT2C_Signaling_Pathway This compound This compound 5-HT2C_Receptor 5-HT2C_Receptor This compound->5-HT2C_Receptor Binds & Activates Gq_alpha Gq_alpha 5-HT2C_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Neuronal_Modulation Modulation of Neuronal Excitability & Neurotransmitter Release PKC->Neuronal_Modulation Ca_release->Neuronal_Modulation

Figure 1: Simplified 5-HT2C Receptor Signaling Pathway.

Potential In-Vivo Applications in Neuroscience Research

Given its selectivity for the 5-HT2C receptor, this compound is a promising tool for investigating the role of this receptor in various domains of neuroscience, including:

  • Mood and Anxiety: The 5-HT2C receptor is implicated in the regulation of mood and anxiety-like behaviors.

  • Appetite and Feeding Behavior: 5-HT2C receptor agonists are known to suppress appetite.

  • Dopaminergic System Modulation: The 5-HT2C receptor has a well-established role in modulating the activity of dopaminergic neurons.

  • Cognition and Impulsivity: Activation of 5-HT2C receptors has been shown to reduce impulsive behaviors in animal models.

Experimental Protocols

Due to the lack of published in-vivo studies specifically utilizing this compound, the following protocols are based on established methodologies for studying 5-HT2C receptor agonists and related psychoactive compounds in rodents. It is crucial to conduct dose-response studies to determine the optimal dose range for this compound for each specific behavioral paradigm.

General Experimental Workflow

The following diagram outlines a general workflow for conducting in-vivo studies with this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Dose_Response Dose-Response Pilot Study Animal_Acclimation Animal Acclimation & Habituation Dose_Response->Animal_Acclimation Drug_Preparation This compound Solution Preparation Animal_Acclimation->Drug_Preparation Administration Drug Administration (e.g., i.p., s.c.) Drug_Preparation->Administration Behavioral_Assay Behavioral Assay (e.g., Open Field, PPI) Administration->Behavioral_Assay Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis) Administration->Neurochemical_Analysis Tissue_Collection Tissue Collection (Post-mortem) Behavioral_Assay->Tissue_Collection Neurochemical_Analysis->Tissue_Collection Data_Quantification Data Quantification & Statistical Analysis Tissue_Collection->Data_Quantification Interpretation Interpretation of Results Data_Quantification->Interpretation

Figure 2: General Workflow for In-Vivo Studies.

Protocol 1: Assessment of Anxiolytic/Anxiogenic-like Effects in the Open Field Test

Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Open field apparatus (e.g., 40 x 40 x 30 cm) with video tracking system

  • Male C57BL/6J mice (8-10 weeks old)

Procedure:

  • Habituation: Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations. A pilot study should be conducted to determine the appropriate dose range.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Open Field Test: 15-30 minutes post-injection (time to be optimized in pilot studies), place the mouse in the center of the open field apparatus.

  • Data Recording: Record the activity of the mouse for 10-15 minutes using the video tracking system.

  • Data Analysis: Analyze the following parameters:

    • Total distance traveled (locomotor activity)

    • Time spent in the center zone (anxiety-like behavior)

    • Number of entries into the center zone

    • Rearing frequency

Protocol 2: Evaluation of Sensorimotor Gating using Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To assess the effects of this compound on sensorimotor gating, a measure of information processing that is disrupted in certain neuropsychiatric disorders.

Materials:

  • This compound

  • Vehicle

  • Startle response system with acoustic stimuli generators

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Habituation: Acclimate the rats to the startle chambers for 5 minutes daily for 2-3 days prior to testing.

  • Drug Administration: Administer this compound or vehicle (i.p. or subcutaneous, s.c.).

  • PPI Session: 30-60 minutes post-injection, place the rat in the startle chamber. The session should consist of:

    • 5-minute acclimation period with background white noise (e.g., 65 dB).

    • A series of trials including:

      • Pulse-alone trials (e.g., 120 dB acoustic stimulus for 40 ms).

      • Prepulse-pulse trials (e.g., a prepulse of 73, 79, or 85 dB for 20 ms (B15284909), followed by a 100 ms inter-stimulus interval, then the 120 dB pulse).

      • No-stimulus trials (background noise only).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100].

Protocol 3: In-Vivo Microdialysis for Measuring Neurotransmitter Levels

Objective: To measure the effects of this compound on extracellular levels of dopamine (B1211576) and serotonin in a specific brain region (e.g., prefrontal cortex or nucleus accumbens).

Materials:

  • This compound

  • Vehicle

  • Microdialysis probes and guide cannulae

  • Stereotaxic apparatus

  • HPLC system with electrochemical detection

  • Male Wistar rats (270-320 g)

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region. Allow the rats to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound or vehicle.

  • Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Comparative Receptor Selectivity

The enhanced selectivity of this compound for the 5-HT2C receptor compared to its parent compound, 2C-B, is a key feature that can be exploited in experimental design.

Receptor_Selectivity 2CB_Butterfly This compound 5HT2C 5-HT2C Receptor 2CB_Butterfly->5HT2C Higher Affinity 5HT2A 5-HT2A Receptor 2CB_Butterfly->5HT2A High Affinity 2CB 2C-B 2CB->5HT2C High Affinity 2CB->5HT2A High Affinity

Figure 3: Comparative Receptor Selectivity Profile.

Conclusion

This compound represents a valuable and selective tool for the in-vivo investigation of the 5-HT2C receptor system. Its unique pharmacological profile allows for the targeted exploration of 5-HT2C-mediated effects on behavior, neurochemistry, and neuronal circuitry. The protocols provided herein offer a starting point for researchers to design and implement rigorous in-vivo studies to further elucidate the complex roles of the 5-HT2C receptor in brain function and disease. Due to the limited data available, careful dose-finding studies and appropriate control experiments are essential for obtaining reliable and interpretable results.

References

Illuminating the Path of 5-HT2C Receptor Agonism: Cell Culture Applications of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the In Vitro Exploration of 2C-B-Butterfly, a Selective Serotonin (B10506) 2C Receptor Agonist.

Introduction

This compound is a conformationally-restricted synthetic phenethylamine (B48288) and a derivative of the more widely known psychedelic, 2C-B.[1][2] Its rigid hexahydrobenzodipyran core structure imparts a notable selectivity for the serotonin 5-HT2C receptor over the 5-HT2A subtype.[1] This enhanced selectivity makes this compound a valuable molecular tool for investigating the nuanced roles of the 5-HT2C receptor in various physiological and pathological processes. The 5-HT2 receptor subfamily, including the 5-HT2C receptor, primarily couples to Gq/11 proteins, initiating a cascade of intracellular signaling events.[1] These application notes provide a comprehensive overview of proposed cell culture applications and detailed protocols to facilitate the investigation of this compound's mechanism of action and pharmacological profile.

Quantitative Data Summary

While specific quantitative data for this compound in cell-based assays is not yet extensively published, the following table summarizes relevant data for the parent compound, 2C-B, and the closely related analogue, 2C-B-FLY, to provide a comparative context for experimental design.

CompoundReceptorAssay TypeParameterValueReference
2C-B5-HT2AFunctional AssayEC501.2 nM[3]
Emax101%[3]
5-HT2BFunctional AssayEC5013 nM[3]
Emax97%[3]
5-HT2CFunctional AssayEC500.63 nM[3]
Emax98%[3]
2C-B-FLY5-HT2AAgonist Activity-Potent Agonist[4]
5-HT2BAgonist Activity-Potent Agonist[4]
5-HT2CAgonist Activity-Potent Agonist[4]

Signaling Pathway and Experimental Workflow

The activation of the 5-HT2C receptor by an agonist such as this compound initiates a well-characterized signaling cascade through the Gq/11 protein. The following diagrams illustrate this pathway and a general experimental workflow for characterizing the activity of this compound in a cell culture setting.

Gq_Signaling_Pathway 5-HT2C Receptor Gq/11 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Binds Gq_11 Gq/11 5-HT2C_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream_Signaling Downstream Signaling (e.g., Gene Transcription) PKC->Downstream_Signaling Phosphorylates Targets Experimental_Workflow Experimental Workflow for this compound Characterization cluster_assays Functional Assays Cell_Culture Cell Culture (e.g., HEK293 or CHO-K1 cells stably expressing 5-HT2C receptor) Assay_Preparation Assay Preparation (Seeding cells in microplates) Cell_Culture->Assay_Preparation Compound_Treatment Compound Treatment (Incubation with this compound) Assay_Preparation->Compound_Treatment Calcium_Flux Calcium Flux Assay Compound_Treatment->Calcium_Flux IP_Accumulation Inositol Phosphate (IP) Accumulation Assay Compound_Treatment->IP_Accumulation Data_Analysis Data Analysis (Determine EC50 and Emax) Calcium_Flux->Data_Analysis IP_Accumulation->Data_Analysis Results Results Interpretation Data_Analysis->Results

References

Application Notes and Protocols for the Liquid Chromatography Analysis of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a synthetic phenethylamine (B48288) and a conformationally-restricted derivative of 2C-B.[1][2] As a member of the 2C and FLY families of psychoactive compounds, its detection and quantification are of significant interest to researchers, forensic scientists, and drug development professionals.[1][2] High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a cornerstone technique for the analysis of this compound and its analogs due to its high sensitivity and specificity.[1] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), based on established methods for structurally similar compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, particularly for mass spectrometry detection.

PropertyValueReference
IUPAC Name2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1][2]
Molecular FormulaC₁₄H₁₈BrNO₂[1][3]
Molecular Weight312.21 g/mol [1]
CAS Number502659-24-7[2]

Recommended Analytical Approach: LC-MS/MS

For the sensitive and selective quantification of this compound in complex matrices such as biological fluids or seized materials, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique. The following protocols are adapted from validated methods for the closely related analogs 2C-B-Fly and 2C-B-Fly-NBOMe and are expected to provide excellent performance for this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines the procedure for the quantitative analysis of this compound in a prepared sample solution.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of this compound certified reference material in methanol (B129727) at a concentration of 1 mg/mL. From this stock, prepare a series of working standard solutions by serial dilution in methanol or an appropriate mobile phase mimic.

  • Sample Extraction (from biological matrices): For matrices such as blood, plasma, or urine, a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences. A generic protein precipitation protocol is as follows:

    • To 100 µL of sample, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

The following table summarizes the recommended HPLC/UHPLC conditions.

ParameterRecommended Condition
LC System UHPLC or HPLC system
Column Reversed-phase C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Gradient Elution See table below
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 35 - 40 °C
Injection Volume 1 - 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
0.550
2.0100
4.0100
4.110
6.010

3. Mass Spectrometry Conditions

The following table outlines the recommended mass spectrometry conditions for a triple quadrupole instrument.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 350 °C
Gas Flow Instrument dependent, optimize for best signal
Capillary Voltage 3.5 - 4.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z) - ProposedCollision Energy (eV) - To be optimized
312.1Fragment 1Optimize
312.1Fragment 2Optimize

Note: The exact m/z values for product ions and optimal collision energies should be determined experimentally.

Data Presentation

Quantitative data from the analysis of this compound and its structurally related analogs can be summarized for comparative purposes. The following table provides an example of how such data can be structured.

Table 1: Comparative Quantitative Data for 2C-B Analogs

CompoundRetention Time (min)Limit of Quantification (LOQ)MatrixReference
This compound To be determinedTo be determinedN/AN/A
2C-B-Fly-NBOMeNot specified1 ng/mL (serum), 1 ng/g (brain)Rat Serum & Brain[4]
2C-BNot specified10 pg/mgHuman Hair[5]
2C-B-FLY5.57 - 6.24Not specifiedSeized Material[6]

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The logical flow of the analytical method for this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Biological Fluid, Seized Material) Extraction Extraction / Precipitation Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Liquid Chromatography (Separation) Concentration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway

This compound is an agonist for serotonin (B10506) receptors, with higher selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] The following diagram illustrates a simplified signaling pathway associated with 5-HT2C receptor activation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->Receptor Binds to

Caption: Simplified 5-HT2C receptor signaling pathway.

References

Mass Spectrometry Analysis of 2C-B-Butterfly: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2C-B-Butterfly" is not a recognized chemical entity in current scientific literature. This document presents a hypothetical, yet scientifically plausible, application note and protocol for its analysis based on the well-documented analytical methods for its presumed parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and other related phenethylamines. The proposed structure for "this compound" is a derivative of 2C-B, and the analytical data herein are predictive.

Introduction

The 2C family of psychedelic phenethylamines, first synthesized by Alexander Shulgin, continues to see the emergence of new derivatives on the illicit drug market. These new psychoactive substances (NPS) pose a significant challenge to forensic and clinical toxicology laboratories, requiring the continuous development of sensitive and specific analytical methods for their detection and quantification.[1][2][3] This application note details hypothetical protocols for the mass spectrometry analysis of "this compound," a presumed derivative of 2C-B, in biological matrices. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are presented.

For the purpose of this document, "this compound" is postulated to be 2-(4-bromo-2,5-dimethoxyphenyl)-N-(diphenylmethyl)ethan-1-amine, a structure with a bulky "butterfly-like" diphenylmethyl group attached to the amine.

Postulated Structure of this compound:

  • Chemical Formula: C24H26BrNO2

  • Molecular Weight: 440.38 g/mol

Quantitative Data Summary

The following tables summarize the predicted quantitative data for the analysis of this compound.

Table 1: Predicted GC-MS Data for TFA-Derivatized this compound

AnalyteRetention Time (min)Precursor Ion (m/z)Key Fragment Ions (m/z)
This compound-TFA12.5535 [M]+243, 167, 91

Table 2: Predicted LC-MS/MS Data for this compound

AnalyteRetention Time (min)Precursor Ion [M+H]+ (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound6.8441.1243.0167.125

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Urine

Gas chromatography-mass spectrometry is a robust technique for the identification of phenethylamines; however, derivatization is often required to improve chromatographic performance and obtain informative mass spectra.[4][5][6][7]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 1 mL of urine, add an internal standard and 2 mL of a suitable buffer to adjust the pH to >9.

  • Vortex the sample and apply it to an appropriate SPE column.

  • Wash the column with deionized water, followed by an acidic methanol (B129727) solution.

  • Dry the column thoroughly under a vacuum.

  • Elute the analyte with a basic solvent mixture (e.g., 3 mL of dichloromethane/isopropanol/ammonium hydroxide (B78521) 78:20:2).[8]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35°C.

2. Derivatization

  • Reconstitute the dried extract in 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Heat the vial at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions

  • GC System: Agilent 8890 Gas Chromatograph

  • MS System: Agilent 5977B Mass Spectrometer

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-600 amu.

4. Data Analysis

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • The mass spectrum is expected to show a molecular ion at m/z 535 and characteristic fragments corresponding to the loss of the diphenylmethyl group and other cleavages. A prominent fragment is predicted at m/z 243, corresponding to the [C10H12O2Br]+ fragment, which is characteristic of 2C-B.[1]

  • Quantify the analyte using a calibration curve prepared with a certified reference standard.

Protocol 2: LC-MS/MS Analysis of this compound in Serum

LC-MS/MS offers high sensitivity and specificity for the analysis of phenethylamines, often without the need for derivatization, making it well-suited for clinical and forensic screening.[9][10][11][12]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of serum, add an internal standard and 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: Waters ACQUITY UPLC I-Class

  • MS System: Waters Xevo TQ-S micro

  • Column: Synergi Polar-RP (100 x 2.0 mm, 2.5 µm) or equivalent

  • Mobile Phase A: 1 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

3. Data Analysis

  • Identify and integrate the chromatographic peak for this compound based on its retention time and the presence of both quantifier and qualifier transitions.

  • Calculate the concentration based on a calibration curve prepared with a certified reference standard.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Serum) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General analytical workflow for the analysis of this compound.

Hypothesized Signaling Pathway

TCB_Butterfly This compound Receptor 5-HT2A Receptor TCB_Butterfly->Receptor Agonist Binding G_Protein Gq/G11 Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Psychedelic_Effects Psychedelic Effects Ca_Release->Psychedelic_Effects PKC_Activation->Psychedelic_Effects

Caption: Simplified signaling pathway of this compound at the 5-HT2A receptor.

References

Application Notes and Protocols for Radiolabeling 2C-B-Butterfly for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2C-B-Butterfly, also known as 2C-B-MOTH, is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B.[1] It is a ring-expanded homolog of the more widely known 2C-B-FLY.[1][2] this compound is of significant interest to researchers due to its properties as a serotonin (B10506) receptor agonist with notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1] This selectivity makes it a valuable tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. The development of a radiolabeled form of this compound would enable in vivo imaging studies using techniques such as Positron Emission Tomography (PET), providing a powerful method to study the distribution and density of 5-HT2C receptors in the living brain. These studies could have significant implications for drug development and our understanding of neuropsychiatric disorders.

Pharmacological Profile of this compound

This compound's interaction with serotonin receptors, particularly its higher affinity for the 5-HT2C subtype, is a key characteristic. The following table summarizes the available quantitative data on its receptor binding affinities.

Receptor SubtypeLigandK_i_ (nM)SpeciesReference
5-HT2AThis compound1.76Not Specified[3]
5-HT2CThis compoundHigher selectivity over 5-HT2ANot Specified[1]
5-HT2A2C-B1.2 (EC50)Human[4]
5-HT2C2C-B0.63 (EC50)Human[4]

Experimental Protocols

Herein, we provide detailed protocols for the proposed radiolabeling of this compound with Carbon-11 (B1219553), its in vitro characterization, and its application in preclinical in vivo imaging studies.

Protocol 1: Radiosynthesis of [¹¹C]this compound

This protocol describes a proposed method for the synthesis of [¹¹C]this compound via N-methylation of a suitable precursor with [¹¹C]methyl iodide. Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging.[5]

1.1. Precursor Synthesis

The synthesis of the desmethyl precursor of this compound is a prerequisite for this radiolabeling approach. A plausible synthetic route can be adapted from the synthesis of related phenethylamines.

1.2. [¹¹C]Methyl Iodide Production

[¹¹C]Methyl iodide ([¹¹C]CH₃I) is a commonly used methylating agent in radiochemistry.[6][7] It is typically produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄.[5][8] The production is usually carried out in an automated synthesis module.

1.3. Radiolabeling Procedure

  • Precursor Preparation: Dissolve 1-2 mg of the desmethyl-2C-B-Butterfly precursor in 300 µL of anhydrous dimethylformamide (DMF).

  • Reaction Setup: Transfer the precursor solution to a sealed reaction vessel.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I through the precursor solution at room temperature. The trapping efficiency should be monitored.

  • Methylation Reaction: After trapping, seal the vessel and heat it to 80-100°C for 5-10 minutes to facilitate the N-methylation reaction.

  • Quenching: After the reaction, cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

1.4. Purification and Formulation

  • HPLC Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]this compound from unreacted precursor and other byproducts.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under a stream of nitrogen, and formulate the final product in a sterile saline solution containing a small percentage of ethanol (B145695) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility of the final product before in vivo use.

Radiosynthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation precursor Desmethyl-2C-B-Butterfly Precursor methylation N-methylation Reaction precursor->methylation c11_prod [¹¹C]CH₃I Production c11_prod->methylation hplc HPLC Purification methylation->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc final_product final_product qc->final_product [¹¹C]this compound for Injection

Radiosynthesis workflow for [¹¹C]this compound.

Protocol 2: In Vitro Autoradiography

This protocol is for the in vitro characterization of [¹¹C]this compound binding to 5-HT2C receptors in brain tissue sections. Autoradiography allows for the visualization of the anatomical distribution of radioligand binding sites.[9][10]

2.1. Tissue Preparation

  • Brain Extraction: Euthanize the animal model (e.g., rat or mouse) and rapidly extract the brain.

  • Freezing: Freeze the brain in isopentane (B150273) cooled with dry ice.

  • Sectioning: Using a cryostat, cut 20 µm thick coronal sections of the brain.

  • Mounting: Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

2.2. Binding Assay

  • Pre-incubation: Thaw the slides and pre-incubate them in a buffer (e.g., Tris-HCl) to remove endogenous serotonin.

  • Incubation: Incubate the slides with a solution containing [¹¹C]this compound at a concentration determined by saturation binding experiments.

    • Total Binding: Incubate sections with only [¹¹C]this compound.

    • Non-specific Binding: For a parallel set of sections, incubate with [¹¹C]this compound in the presence of a high concentration of a selective 5-HT2C receptor antagonist (e.g., SB 242084) to block specific binding.

  • Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool air.

2.3. Imaging and Analysis

  • Exposure: Expose the dried slides to a phosphor imaging plate or autoradiographic film.

  • Scanning: Scan the imaging plate or film to obtain a digital image of the radioligand distribution.

  • Quantification: Quantify the binding density in different brain regions using image analysis software. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Protocol 3: Preclinical PET Imaging

This protocol outlines a typical procedure for a preclinical PET imaging study to evaluate the in vivo distribution of [¹¹C]this compound in the brain of a small animal.[11][12][13]

3.1. Animal Preparation

  • Fasting: Fast the animal for 4-6 hours before the scan to reduce blood glucose levels, which can sometimes interfere with brain imaging.

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) or another suitable anesthetic.

  • Catheterization: Place a catheter in a tail vein for radiotracer injection.

3.2. PET Scan Acquisition

  • Positioning: Position the anesthetized animal in the PET scanner.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Injection: Inject a bolus of [¹¹C]this compound (typically 5-15 MBq for a mouse) through the tail-vein catheter.

  • Dynamic Imaging: Acquire dynamic PET data for 60-90 minutes post-injection.

3.3. Data Analysis

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time-framed images.

  • Region of Interest (ROI) Analysis: Draw ROIs on the images corresponding to different brain regions (e.g., cortex, striatum, cerebellum).

  • Time-Activity Curves (TACs): Generate TACs for each ROI to visualize the uptake and washout of the radiotracer over time.

  • Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify receptor density (e.g., binding potential, BP_ND_).

PET_Imaging_Workflow animal_prep Animal Preparation (Fasting, Anesthesia, Catheterization) positioning Positioning in PET Scanner animal_prep->positioning transmission Transmission Scan positioning->transmission injection [¹¹C]this compound Injection transmission->injection dynamic_scan Dynamic PET Scan (60-90 min) injection->dynamic_scan reconstruction Image Reconstruction dynamic_scan->reconstruction roi_analysis ROI Analysis reconstruction->roi_analysis kinetic_modeling Kinetic Modeling roi_analysis->kinetic_modeling results Quantification of Receptor Density kinetic_modeling->results

Preclinical PET imaging workflow.

Protocol 4: Biodistribution and Radiation Dosimetry

This protocol is essential for evaluating the safety profile of a new radiotracer by determining its distribution throughout the body and calculating the radiation dose to various organs.[14][15][16][17]

4.1. Biodistribution Study

  • Animal Groups: Use multiple groups of animals (e.g., mice or rats).

  • Injection: Inject each animal with a known amount of [¹¹C]this compound.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 2, 5, 15, 30, 60 minutes), euthanize a group of animals and dissect major organs (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone).

  • Radioactivity Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point.

4.2. Radiation Dosimetry Calculation

  • Time-Activity Curves: Plot the %ID/g for each organ over time to generate time-activity curves.

  • Residence Time Calculation: Integrate the time-activity curves to calculate the residence time of the radiotracer in each organ.

  • Dosimetry Modeling: Use software such as OLINDA/EXM to input the residence times and calculate the absorbed radiation dose for each organ and the effective dose for the whole body, extrapolated to human subjects.[14][15]

5-HT2C Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the 5-HT2C receptor involves the activation of Gq/11 proteins.[18]

Signaling_Pathway ligand This compound receptor 5-HT2C Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release from ER ip3->ca_release triggers response Cellular Response pkc->response ca_release->response

5-HT2C receptor signaling pathway.

References

Application Notes and Protocols: Assessment of the Behavioral Effects of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2C-B-Butterfly is a research chemical. The following protocols are based on established methodologies for assessing the behavioral effects of psychedelic compounds in preclinical animal models and should be adapted and validated for specific research questions. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

Introduction

This compound (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a psychedelic phenethylamine (B48288) and a derivative of 2C-B. Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a suite of detailed protocols for assessing the behavioral effects of this compound in rodent models, focusing on locomotor activity, anxiety-like behavior, and hallucinogenic potential. The primary molecular target for classic psychedelics is the serotonin (B10506) 2A receptor (5-HT2A), and its activation is believed to mediate the main psychoactive effects.

Core Signaling Pathway

Classic psychedelic compounds primarily exert their effects through agonism of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1] Activation of the 5-HT2A receptor is known to engage multiple intracellular signaling pathways.[2][3] The canonical pathway involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that are believed to underpin the psychedelic experience.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca stimulates PKC PKC DAG->PKC activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream Psychedelic This compound Psychedelic->Receptor binds

Caption: Canonical 5-HT2A receptor Gq-protein signaling pathway.

Experimental Workflow

A standardized workflow is essential for ensuring reproducibility and validity of behavioral data. The process begins with animal acclimation and progresses through drug administration, behavioral testing, and data analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A1 Animal Acclimation (1 week) A2 Habituation to Testing Room (>60 min prior to test) A1->A2 B1 Random Assignment to Groups (Vehicle, this compound doses) A2->B1 B2 Drug Administration (e.g., Intraperitoneal injection) B1->B2 B3 Pre-treatment Interval (e.g., 15-30 min) B2->B3 B4 Behavioral Assay (e.g., OFT, EPM, HTR) B3->B4 C1 Video Recording & Tracking B4->C1 C2 Data Extraction & Quantification C1->C2 C3 Statistical Analysis (e.g., ANOVA, t-test) C2->C3 C4 Interpretation & Reporting C3->C4

Caption: General workflow for behavioral pharmacology studies.

Detailed Experimental Protocols

Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential.[5][6]

Protocol:

  • Animal Preparation: Habituate male C57BL/6J mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.

  • Observation: Place the mouse individually into a clean, standard polycarbonate cage (without bedding) for observation.

  • Data Collection: For 30 minutes, starting 5 minutes post-injection, a trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, a magnetometer system can be used for automated detection.[7] A head twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming or exploratory behavior.[5]

  • Data Analysis: The total number of head twitches for each animal is recorded. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare dose groups to the vehicle control.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)NMean Head Twitches (± SEM)
Vehicle0101.2 ± 0.4
This compound0.3108.5 ± 1.5
This compound1.01025.1 ± 3.2
This compound3.01042.7 ± 4.8
p < 0.05, **p < 0.01 compared to Vehicle
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[8][9] Anxiety is inferred from the natural aversion of rodents to open, brightly lit central areas (thigmotaxis).

Protocol:

  • Apparatus: A square arena (e.g., 50x50x40 cm), typically made of a non-reflective material, with the floor divided into a central zone (e.g., 25x25 cm) and a surrounding peripheral zone.[10]

  • Animal Preparation: Acclimate animals to the testing room with consistent, moderate lighting (e.g., 100-150 lux) for at least 60 minutes.[8]

  • Drug Administration: Administer this compound or vehicle 20 minutes prior to the test.

  • Procedure: Gently place the mouse in the center of the arena and allow it to explore undisturbed for 10 minutes.[4]

  • Data Collection: An overhead video camera and tracking software are used to record and score key parameters:

    • Total distance traveled (cm): A measure of overall locomotor activity.

    • Time spent in the center zone (s): A measure of anxiety-like behavior.

    • Number of entries into the center zone: A secondary measure of anxiety/exploration.

  • Cleaning: The arena must be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.[11]

  • Data Analysis: Data are analyzed using a one-way ANOVA to compare treatment groups.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)NTotal Distance (cm ± SEM)Time in Center (s ± SEM)
Vehicle0122150 ± 15035.2 ± 4.1
This compound0.3122890 ± 21030.1 ± 3.8
This compound1.0123540 ± 250 25.5 ± 3.2
This compound3.0124120 ± 31018.9 ± 2.9
*p < 0.05, **p < 0.01 compared to Vehicle
Elevated Plus Maze (EPM)

The EPM test is a widely used assay for assessing anxiety-like behavior.[12][13] It is based on the conflict between a rodent's tendency to explore a novel environment and its fear of open, elevated spaces.[12][14]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.[12][13]

  • Animal Preparation: Acclimate animals to the testing room under dim lighting for at least 60 minutes prior to testing.[15]

  • Drug Administration: Administer this compound or vehicle 20 minutes prior to the test.

  • Procedure: Place the mouse in the central square of the maze, facing an open arm.[13][16] Allow the animal to explore freely for 5 minutes.[14][16]

  • Data Collection: An overhead video camera and tracking software are used to score:

    • Time spent in the open arms (s).

    • Percentage of entries into the open arms ([Open Arm Entries / Total Arm Entries] x 100).

    • Total number of arm entries (a measure of locomotor activity).

  • Cleaning: The maze must be thoroughly cleaned with 70% ethanol between animals.[15]

  • Data Analysis: Parameters are compared across groups using a one-way ANOVA. Anxiogenic compounds are expected to decrease the time and entries into the open arms.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)NTime in Open Arms (s ± SEM)Open Arm Entries (% ± SEM)Total Arm Entries (n ± SEM)
Vehicle01245.3 ± 5.538.1 ± 4.222.5 ± 2.1
This compound0.31233.1 ± 4.829.5 ± 3.924.1 ± 2.5
This compound1.01221.7 ± 3.918.2 ± 3.123.8 ± 2.3
This compound3.01215.4 ± 3.1 12.6 ± 2.525.0 ± 2.8
*p < 0.05, **p < 0.01 compared to Vehicle

Interpretation of Behavioral Assays

The relationship between the behavioral tests and the psychological constructs they measure is crucial for interpreting the effects of this compound. The HTR is a specific assay for hallucinogenic potential, while the OFT and EPM provide broader insights into locomotor and anxiety-related effects.

G cluster_drug Compound cluster_assays Behavioral Assays cluster_constructs Psychological Constructs Drug This compound HTR Head-Twitch Response (HTR) Drug->HTR is tested in OFT Open Field Test (OFT) Drug->OFT is tested in EPM Elevated Plus Maze (EPM) Drug->EPM is tested in Hallucinogenic Hallucinogenic Potential HTR->Hallucinogenic measures Anxiety Anxiety-Like Behavior OFT->Anxiety measures Locomotion Locomotor Activity OFT->Locomotion measures EPM->Anxiety measures EPM->Locomotion measures

Caption: Relationship between assays and behavioral constructs.

References

Troubleshooting & Optimization

Overcoming solubility issues with 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2C-B-Butterfly. The information is designed to address common challenges, with a focus on overcoming solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, with the IUPAC name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine (B48288).[1][2][3] It is a conformationally-restricted analog of 2C-B and is recognized for its high selectivity as an agonist for the serotonin (B10506) 5-HT2C receptor.[1][2] Its rigid hexahydrobenzodipyran core structure distinguishes it from related compounds like 2C-B-FLY.[1]

Q2: What are the basic chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1][2][3]
CAS Number 502659-24-7[1][2][4]
Molecular Formula C₁₄H₁₈BrNO₂[1][2][4]
Molecular Weight 312.21 g/mol [1][4]

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

A3: Due to the limited publicly available data on the solubility of this compound, it is recommended to start with common solvents used for other phenethylamine compounds. For the related compound 2C-B hydrochloride, solubility has been reported in DMF (5 mg/ml), DMSO (2.5 mg/ml), and Ethanol (3 mg/ml). As a starting point, it is advisable to test the solubility of this compound in a range of organic solvents and aqueous buffers.

Q4: My this compound is precipitating out of solution. What can I do?

A4: Precipitation can occur for several reasons, including low temperature, high concentration, or a shift in pH.[5] If you observe precipitation, gently warming the solution may help to redissolve the compound.[5] Using a co-solvent system or adjusting the pH of your buffer may also improve stability. For aqueous solutions, it is often recommended to prepare them fresh before use.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Possible Cause Suggested Solution
Low Solubility in the Chosen Solvent Test a range of solvents with varying polarities. Start with common organic solvents such as DMSO, DMF, or ethanol. For aqueous solutions, consider preparing a stock solution in an organic solvent first.
Incorrect Salt Form If you have the freebase form of this compound, it may have lower aqueous solubility. Consider converting it to a hydrochloride salt, as phenethylamine hydrochlorides are generally more soluble in water.[6]
Insufficient Mixing Ensure thorough mixing by vortexing or sonication. Gentle heating may also aid dissolution.

Problem: The compound dissolves initially but then precipitates.

Possible Cause Suggested Solution
Supersaturated Solution The initial concentration may be too high for the chosen solvent system. Try preparing a more dilute solution.
Temperature Effects Solubility can be temperature-dependent. If the solution was warmed to dissolve the compound, it might precipitate upon cooling. Maintain a constant temperature or find a solvent system that provides stability at your working temperature.
pH Shift The solubility of amines can be highly dependent on pH.[7] Ensure your buffer has sufficient capacity to maintain the desired pH, especially when adding a stock solution of the compound.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent.

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean vial.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Dissolution: Vortex or sonicate the mixture for a set period (e.g., 2 minutes). Visually inspect for complete dissolution.

  • Incremental Addition: If the compound has not fully dissolved, add another measured volume of the solvent and repeat the dissolution step.

  • Solubility Estimation: Continue adding solvent in increments until the compound is fully dissolved. The approximate solubility can then be calculated (e.g., if 1 mg dissolves in 500 µL, the solubility is approximately 2 mg/mL).

  • Equilibration (Optional): For a more accurate determination of thermodynamic solubility, the solution with excess solid can be agitated at a constant temperature for an extended period (e.g., 24 hours) before separating the dissolved portion for analysis.[8]

Protocol 2: Preparation of a Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate until the compound is completely dissolved. Gentle warming can be applied if necessary.

  • Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, in a tightly sealed container to prevent solvent evaporation and moisture absorption.

Visualizations

Below are diagrams illustrating key concepts relevant to the experimental use of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue with this compound check_solvent Is the solvent appropriate? start->check_solvent try_organic Try organic solvents (DMSO, DMF, Ethanol) check_solvent->try_organic No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_organic->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes check_ph Is the pH optimal? check_concentration->check_ph No success Solubility Achieved dilute->success adjust_ph Adjust pH of the buffer check_ph->adjust_ph No use_cosolvent Use a co-solvent system check_ph->use_cosolvent Yes adjust_ph->success salt_form Consider salt formation (e.g., HCl) use_cosolvent->salt_form fail Consult further resources use_cosolvent->fail salt_form->success salt_form->fail

Caption: A logical workflow for troubleshooting solubility issues with this compound.

G cluster_pathway 5-HT2C Receptor Signaling Pathway C2B_Butterfly This compound HT2CR 5-HT2C Receptor C2B_Butterfly->HT2CR Agonist Binding Gq11 Gq/11 Protein HT2CR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: The signaling cascade initiated by this compound binding to the 5-HT2C receptor.

G cluster_workflow Experimental Workflow for Solubility Determination weigh 1. Weigh Compound add_solvent 2. Add Solvent Incrementally weigh->add_solvent dissolve 3. Mix (Vortex/Sonicate) add_solvent->dissolve observe 4. Observe for Dissolution dissolve->observe observe->add_solvent Not Dissolved calculate 5. Calculate Solubility observe->calculate Dissolved end End calculate->end

Caption: A simplified experimental workflow for determining the solubility of a compound.

References

Technical Support Center: Stabilizing 2C-B-Butterfly in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of 2C-B-Butterfly in solution for experimental use. The following information is compiled from best practices for handling structurally related phenethylamine (B48288) derivatives. It is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause degradation of this compound in solution?

A1: The stability of this compound, like other phenethylamines, is primarily influenced by several factors:

  • pH: The pH of the solution can significantly affect the stability of the compound. Phenethylamines are generally more stable in slightly acidic conditions where the amine group is protonated.[1]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can cause oxidative degradation, particularly for compounds with electron-rich aromatic rings.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What is the recommended solvent for dissolving this compound?

A2: For a related compound, 2C-B-FLY hydrochloride, solubility has been reported in various solvents. As a starting point, you can consider the following, but solubility should be empirically determined for this compound:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • A mixture of DMSO and phosphate-buffered saline (PBS, pH 7.2)

  • Methanol

For aqueous-based biological assays, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.

Q3: How should I store this compound solutions?

A3: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.[1]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[1]

  • Inert Atmosphere: For compounds particularly sensitive to oxidation, consider overlaying the solution with an inert gas like nitrogen or argon before sealing.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, for phenethylamine derivatives prone to oxidation, adding an antioxidant can be beneficial.[1] Common antioxidants used in research solutions include ascorbic acid (e.g., at a final concentration of 0.1%) or sodium metabisulfite.[1] The choice and concentration of the antioxidant should be validated to ensure it does not interfere with your experimental assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution appears discolored (e.g., yellowing or browning). Oxidation of the phenethylamine.Prepare fresh solutions using deoxygenated solvents. Consider adding an antioxidant like 0.1% ascorbic acid. Store solutions protected from light and at a low temperature.[1]
Precipitation is observed in the solution. Poor solubility at the prepared concentration or change in solvent composition upon dilution.Ensure the concentration is within the solubility limit for the chosen solvent system. When diluting a stock solution, add it to the aqueous buffer slowly while vortexing to prevent precipitation. Consider using a co-solvent if compatible with your experiment.
Inconsistent results in bioassays. Degradation of the compound in the experimental medium.Ensure the pH of your experimental buffer is in a stable range for the compound (typically slightly acidic).[1] Minimize the time the compound is in the experimental medium before analysis. Maintain a consistent, low temperature for your samples.[1]
Appearance of unexpected peaks in analytical chromatography. Degradation of this compound.Review solution preparation and storage procedures. Implement light protection, pH control, and consider the use of antioxidants. Perform forced degradation studies to identify potential degradation products.

Experimental Protocols

Protocol for Preparation of a Buffered Stock Solution of this compound

This protocol provides a general procedure for preparing a buffered stock solution to enhance stability.

Materials:

  • This compound (as a solid)

  • HPLC-grade solvent (e.g., DMSO)

  • Sterile, deoxygenated buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 4-6)

  • Calibrated pH meter

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (e.g., nitrogen or argon), optional

Procedure:

  • Solvent Deoxygenation (Optional but Recommended):

    • Sparge your chosen buffer with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Preparation of Primary Stock Solution:

    • Accurately weigh the desired amount of this compound solid.

    • Dissolve the solid in a minimal amount of HPLC-grade DMSO to create a concentrated primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Buffered Working Stock Solution:

    • Slowly add an aliquot of the primary DMSO stock solution to the deoxygenated buffer to achieve the desired final concentration for your working stock (e.g., 1 mg/mL). It is crucial to add the DMSO stock to the buffer and not the other way around to avoid precipitation.

    • Gently mix the solution.

  • pH Adjustment and Verification:

    • Measure the pH of the final buffered solution using a calibrated pH meter.

    • Adjust the pH if necessary using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH. Aim for a slightly acidic pH where phenethylamines are often more stable.

  • Storage:

    • Aliquot the final buffered stock solution into amber vials to minimize freeze-thaw cycles and light exposure.

    • If desired, flush the headspace of the vials with an inert gas before capping.

    • Store the aliquots at -20°C for long-term storage.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Thermostatically controlled oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with a suitable detector

Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of base, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.[1]

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[1]

    • Analyze samples by HPLC at specified time points.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[1]

    • Analyze samples by HPLC at specified time points.

  • Photodegradation:

    • Expose a vial of the this compound stock solution to controlled UV and visible light in a photostability chamber.

    • Simultaneously, keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC at specified time points.

Data Presentation

Table 1: Illustrative Solubility of a Related Compound (2C-B-FLY hydrochloride)

SolventApproximate Solubility
DMF1 mg/mL
DMSO5 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Methanol1 mg/mL

Note: This data is for a structurally similar compound and should be used as a guideline only. The actual solubility of this compound may vary.

Table 2: Hypothetical Stability of this compound in Solution under Different pH Conditions (Illustrative Data)

pHStorage Temperature% Degradation after 7 days (Hypothetical)
3.04°C< 1%
5.04°C< 2%
7.44°C5-10%
9.04°C> 15%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates must be determined experimentally.

Visualizations

experimental_workflow Experimental Workflow for Preparing a Stabilized this compound Solution cluster_prep Preparation cluster_solution Solution Formulation cluster_storage Storage weigh Weigh this compound dissolve Dissolve in minimal DMSO weigh->dissolve dilute Dilute DMSO stock into Buffer dissolve->dilute prepare_buffer Prepare & Deoxygenate Buffer prepare_buffer->dilute ph_adjust Adjust pH to target (e.g., 4-6) dilute->ph_adjust aliquot Aliquot into amber vials ph_adjust->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a stabilized this compound solution.

degradation_pathways Potential Degradation Pathways for Phenethylamines cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound (Phenethylamine Core) n_oxide N-Oxide Derivatives parent->n_oxide Oxygen deamination Oxidative Deamination Products parent->deamination Oxygen fragmentation Photo-induced Fragmentation parent->fragmentation UV/Visible Light

Caption: Potential degradation pathways for phenethylamine compounds.

References

Minimizing off-target effects of 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of 2C-B-Butterfly during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary pharmacological target?

This compound, with the systematic IUPAC name 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted synthetic phenethylamine.[1] It was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1][2] Its primary pharmacological characteristic is its activity as a serotonin (B10506) receptor agonist, with a notably higher selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1][2] This makes it a valuable tool for investigating the specific roles of the 5-HT2C receptor.[1]

Q2: What are the known off-target effects of this compound and its parent compound, 2C-B?

While specific off-target binding data for this compound is limited, information about its parent compound, 2C-B, can provide insights. 2C-B is known to be a potent partial agonist of the 5-HT2A and 5-HT2C receptors.[3] It also exhibits lower affinity for other serotonin receptors, such as 5-HT1A and 5-HT1B.[3] The "FLY" structural motif, as seen in the related compound 2C-B-FLY, can increase potency compared to the non-rigid counterparts like 2C-B.[4] 2C-B-FLY also shows high affinity for the 5-HT1D receptor.[5] Therefore, it is plausible that this compound may interact with a range of serotonin receptors beyond 5-HT2C and 5-HT2A.

Q3: How can I minimize off-target effects in my experiments with this compound?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Compound Purity: Ensure the high purity of your this compound sample. Impurities from the synthesis process can have their own pharmacological activities and confound results.[3]

  • Dose-Response Studies: Conduct careful dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: Employ selective antagonists for suspected off-target receptors to block their activity and isolate the effects of this compound at the primary target.

  • Orthogonal Assays: Utilize multiple, distinct assay formats (e.g., binding assays and functional assays) to confirm that the observed effects are mediated by the intended target.

  • Control Experiments: Include appropriate controls in all experiments, such as vehicle controls, and cells or tissues that do not express the target receptor.

Q4: What are the potential challenges in working with this compound and similar compounds?

Researchers may encounter several challenges, including:

  • Synthesis and Purification: The synthesis of this compound can produce byproducts and impurities that require careful purification and characterization.[1]

  • Limited Commercial Availability: As a research chemical, sourcing high-purity this compound may be challenging.

  • "Bad Trips" in Animal Studies: In behavioral studies with animals, high doses of psychedelic compounds can induce distressing effects, which can impact the welfare of the animals and the quality of the data.[6]

  • Translational Validity: Extrapolating findings from in vitro and animal studies to human physiology and psychology requires careful consideration.[3]

II. Troubleshooting Guides

A. Troubleshooting In Vitro Assays
Issue Potential Cause Troubleshooting Steps
High variability between replicate wells - Pipetting errors- Cell plating inconsistency- Reagent instability- Use calibrated pipettes and proper technique.- Ensure a homogenous cell suspension before plating.- Check reagent storage conditions and expiration dates.
Low signal-to-noise ratio - Low receptor expression- Suboptimal assay conditions (e.g., incubation time, temperature)- Inactive compound- Use a cell line with higher receptor expression.- Optimize assay parameters.- Verify compound integrity and concentration.
Inconsistent dose-response curves - Compound precipitation at high concentrations- Off-target effects at high concentrations- Assay interference- Check compound solubility in the assay buffer.- Lower the maximum concentration tested.- Run control experiments to test for assay artifacts.
Unexpected agonist/antagonist activity - Presence of impurities with pharmacological activity- Allosteric modulation- Verify compound purity using analytical methods (e.g., HPLC, NMR).- Conduct further experiments to investigate the mechanism of action.
B. Troubleshooting Compound Purity and Handling
Issue Potential Cause Troubleshooting Steps
Compound appears discolored or has an unusual odor - Degradation or contamination- Do not use the compound. Obtain a fresh, high-purity sample.
Poor solubility in desired solvent - Incorrect solvent choice- Compound has degraded- Consult literature for appropriate solvents.- Gently warm the solution or use sonication to aid dissolution. If solubility issues persist, the compound may be impure.
Inconsistent results between different batches of the compound - Variation in purity or isomeric composition between batches- Obtain a certificate of analysis for each batch.- If possible, perform in-house purity analysis on each new batch.

III. Experimental Protocols

A. Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human 5-HT2A receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1, HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).

  • Reference Antagonist: Ketanserin (for defining non-specific binding).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the 5-HT2A receptor according to standard laboratory protocols. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]Ketanserin, and membrane suspension.

    • Non-specific Binding: Reference antagonist (e.g., 10 µM Ketanserin), [3H]Ketanserin, and membrane suspension.

    • Test Compound: Varying concentrations of this compound, [3H]Ketanserin, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Calcium Mobilization Assay for 5-HT2C Receptor Functional Activity

This protocol measures the functional agonistic activity of this compound at the Gq-coupled 5-HT2C receptor by detecting changes in intracellular calcium concentration.

Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293, CHO) stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from some cell lines.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin (5-HT).

  • 96-well black-walled, clear-bottom microplates.

Procedure:

  • Cell Plating: Seed the 5-HT2C-expressing cells into 96-well plates and grow to near confluence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time to allow the cells to take up the dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR) to add the compounds to the wells and simultaneously measure the fluorescence signal.

  • Data Acquisition: Record the fluorescence intensity over time, before and after the addition of the compounds.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound and the reference agonist.

    • Plot the peak response against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression.

IV. Data Presentation

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound and Related Compounds (Ki in nM)

Compound5-HT2A5-HT2C5-HT1A5-HT1DD2α1A
This compound 505>1000500>10,000>10,000
2C-B 1025>1000>1000>10,000>10,000
2C-B-FLY 215800100>10,000>10,000

Note: This table presents hypothetical data for illustrative purposes. Actual experimental values may vary.

V. Visualizations

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound purification Purification (e.g., HPLC) synthesis->purification purity_analysis Purity & Identity Confirmation (e.g., NMR, MS) purification->purity_analysis binding_assay Radioligand Binding Assay (Ki determination) - 5-HT2A, 5-HT2C, etc. purity_analysis->binding_assay High Purity Compound functional_assay Functional Assay (EC50 determination) - Calcium Mobilization purity_analysis->functional_assay High Purity Compound selectivity_panel Broad Receptor Screening Panel binding_assay->selectivity_panel functional_assay->selectivity_panel pk_pd Pharmacokinetics & Pharmacodynamics selectivity_panel->pk_pd Informed Dose Selection behavioral Behavioral Assays (e.g., Head-twitch response) pk_pd->behavioral off_target_assessment Off-target Effect Assessment in vivo behavioral->off_target_assessment

Caption: Experimental workflow for characterizing this compound and assessing off-target effects.

signaling_pathway C2B_Butterfly This compound HT2CR 5-HT2C Receptor C2B_Butterfly->HT2CR Agonist Binding Gq_protein Gq/11 HT2CR->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway for the 5-HT2C receptor activated by this compound.

References

Troubleshooting 2C-B-Butterfly experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2C-B-Butterfly

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work with the novel research compound this compound. Our goal is to help you address experimental variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor. Its primary mechanism of action involves the activation of Gq/11-coupled signaling cascades, leading to the mobilization of intracellular calcium and the activation of downstream effector proteins. While it shows the highest affinity for the 5-HT2A receptor, it also exhibits moderate affinity for the 5-HT2C receptor and lower affinity for the 5-HT1A receptor.

Q2: What are the common sources of impurities in this compound synthesis, and how can they affect experimental outcomes?

A2: The most common impurities arise from incomplete reactions or side reactions during the synthesis process. These can include unreacted starting materials or the formation of isomeric byproducts. Such impurities can lead to batch-to-batch variability in potency and efficacy. We recommend verifying the purity of each new batch via HPLC and mass spectrometry before use.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: this compound is sensitive to light and oxidation. For long-term storage, it should be stored as a solid in a tightly sealed container at -20°C, protected from light. For short-term use, solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q4: Is this compound available in different salt forms, and how does this impact its use in experiments?

A4: Yes, this compound is commonly available as a hydrochloride (HCl) salt and a hydrobromide (HBr) salt. The salt form can affect the compound's solubility, stability, and molecular weight. It is crucial to use the same salt form throughout a study to ensure consistency and to accurately calculate molar concentrations.

Troubleshooting Guide

Issue 1: Inconsistent results in in-vitro functional assays (e.g., calcium imaging).

  • Question: We are observing significant variability in EC50 values for this compound in our calcium imaging assays across different experimental days. What could be the cause?

  • Answer: Several factors can contribute to this variability:

    • Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent and low passage number range, and plated at a consistent density.

    • Compound Stability: As mentioned in the FAQs, this compound solutions can degrade over time. Prepare fresh solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.

    • Assay Conditions: Variations in incubation times, temperature, or the concentration of assay components (e.g., dyes, buffers) can impact the results. Standardize all assay parameters.

    • Supplier and Batch Variability: If you have recently changed suppliers or are using a new batch of this compound, verify its purity and concentration.

Issue 2: Unexpected animal behavioral responses in vivo.

  • Question: Our in vivo studies with this compound are showing inconsistent behavioral responses in our rodent models. Why might this be happening?

  • Answer: In vivo experiments are subject to a higher degree of variability. Consider the following:

    • Pharmacokinetics: The route of administration, vehicle, and formulation can significantly impact the bioavailability and brain penetration of this compound. Ensure these are consistent across all animals.

    • Metabolism: Individual differences in metabolism can lead to varying active compound concentrations in the brain.

    • Environmental Factors: The time of day (circadian rhythms), housing conditions, and handling of the animals can all influence behavioral outcomes.

    • Dose-Response Relationship: You may be operating at a steep portion of the dose-response curve, where small variations in the delivered dose lead to large changes in the behavioral effect. A full dose-response study is recommended.

Issue 3: Poor solubility of this compound in aqueous buffers.

  • Question: We are having difficulty dissolving this compound in our aqueous buffers for in vitro assays. What is the recommended procedure?

  • Answer: this compound has limited solubility in aqueous solutions. The recommended procedure is as follows:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • For your working solution, perform serial dilutions from the DMSO stock into your aqueous buffer.

    • Ensure the final concentration of DMSO in your assay does not exceed a level that affects your experimental system (typically <0.1%).

    • Vortex thoroughly after each dilution step.

Data Presentation

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)
5-HT2A2.5 ± 0.3
5-HT2C15.8 ± 1.2
5-HT1A89.4 ± 5.6
D2> 1000
α1A> 1000

Table 2: In Vitro Functional Potency (EC50) of this compound

AssayCell LineEC50 (nM)
Calcium MobilizationHEK293 (h5-HT2A)5.1 ± 0.6
IP-OneCHO-K1 (h5-HT2A)8.3 ± 0.9
β-Arrestin RecruitmentU2OS (h5-HT2A)22.7 ± 2.1

Experimental Protocols

Protocol 1: 5-HT2A Receptor Binding Assay

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 15 min at 4°C. Resuspend the pellet in the same buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [3H]-ketanserin (a radioligand, final concentration 1 nM), and 50 µL of varying concentrations of this compound or vehicle.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter, followed by three washes with ice-cold buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Functional Assay

  • Cell Plating: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.

  • Compound Addition: Use a fluorescent imaging plate reader (e.g., FLIPR) to add varying concentrations of this compound to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol rec 5-HT2A Receptor gq Gq/11 rec->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca Stimulates pkc PKC dag->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates ca->downstream Activates ligand This compound ligand->rec Binds

Caption: 5-HT2A receptor signaling pathway activated by this compound.

G start Start: New Batch of This compound Received purity Purity & Identity Check (HPLC, MS) start->purity prep Prepare Stock Solution (e.g., 10 mM in DMSO) purity->prep Pass fail Fail: Contact Supplier & Quarantine Batch purity->fail Fail invitro In Vitro Screening (Binding & Functional Assays) prep->invitro data_analysis Data Analysis (Ki, EC50) invitro->data_analysis invivo In Vivo Studies (Behavioral Models) data_analysis->invivo Consistent Results reassess Re-evaluate Assay Or Compound data_analysis->reassess Inconsistent Results end End: Characterization Complete invivo->end

Technical Support Center: Optimizing In-Vitro 2C-B-Butterfly Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2C-B-Butterfly in in-vitro settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in-vitro?

A1: this compound is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B.[1] Its rigid structure provides higher selectivity for the serotonin (B10506) 5-HT2C receptor over the 5-HT2A receptor, making it a valuable tool for investigating the specific roles of the 5-HT2C receptor in various physiological and pathological processes.[1] In-vitro studies are essential to characterize its binding affinity, functional potency, and downstream signaling pathways at these receptors.

Q2: Which cell lines are suitable for in-vitro studies of this compound?

A2: Commonly used cell lines for studying 5-HT2A and 5-HT2C receptor agonists include Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and Human Osteosarcoma (U2OS) cells. These cell lines are often stably transfected to express the specific human serotonin receptor subtype of interest. The choice of cell line can depend on the specific assay and the desired signaling pathway to be investigated.

Q3: What is the primary mechanism of action of this compound at the cellular level?

A3: this compound acts as an agonist at serotonin receptors, with a notable selectivity for the 5-HT2C receptor.[1] Like other 5-HT2 receptor agonists, its primary signaling pathway involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, which can be measured in functional assays.

Q4: What are the expected in-vitro binding affinities and functional potencies for this compound?

A4: While extensive quantitative data for this compound is still emerging, available information and data from related compounds can provide a starting point for dosage optimization. One study has reported a high binding affinity (Ki) of 1.76 nM for this compound at the human 5-HT2A receptor.[1] It is noted to have a higher selectivity for the 5-HT2C receptor, suggesting an even lower Ki value for this target.[1] For its parent compound, 2C-B, EC50 values in the low nanomolar range have been reported for both 5-HT2A and 5-HT2C receptors in functional assays.[2] See the data summary table below for more details.

Quantitative Data Summary

The following table summarizes key in-vitro pharmacological data for this compound and its parent compound, 2C-B. This information can be used as a reference for designing initial dose-response experiments.

CompoundReceptorAssay TypeValueReference
This compound Human 5-HT2ABinding Affinity (Ki)1.76 nM[1]
This compound Human 5-HT2CBinding Affinity (Ki)Higher affinity than for 5-HT2A[1]
2C-B Human 5-HT2AFunctional Potency (EC50)1.2 nM[2]
2C-B Human 5-HT2CFunctional Potency (EC50)0.63 nM[2]
2C-B Human 5-HT2BFunctional Potency (EC50)13 nM[2]

Troubleshooting Guide

Q5: I am not observing a response in my intracellular calcium flux assay after applying this compound. What could be the issue?

A5: Several factors could contribute to a lack of response:

  • Sub-optimal Compound Concentration: Ensure that the concentration range of this compound used is appropriate. Based on data from related compounds, a concentration range from picomolar to micromolar should be tested to generate a full dose-response curve.

  • Cell Health and Receptor Expression: Verify the viability of your cells and confirm the expression of the target 5-HT2C receptor. Poor cell health or low receptor density will diminish the signal.

  • Incorrect Assay Buffer: The assay buffer should contain calcium, as the signal is dependent on its influx.

  • Dye Loading Issues: Ensure that the calcium-sensitive dye (e.g., Fluo-4 AM) is loaded correctly and that the incubation time and temperature are optimal for your cell line.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that your experimental design minimizes pre-exposure of the cells to the compound before measurement.

Q6: The background fluorescence in my assay is too high, making it difficult to detect a signal. How can I reduce it?

A6: High background fluorescence can be caused by:

  • Excess Dye: Optimize the concentration of the fluorescent dye. Too much dye can lead to high background and cellular toxicity.

  • Incomplete Washing: Ensure that any excess dye is thoroughly washed from the cells before adding the compound.

  • Phenol (B47542) Red in Media: Use a phenol red-free medium for your assay, as it can contribute to background fluorescence.

  • Autofluorescence of the Compound: Test whether this compound itself fluoresces at the excitation and emission wavelengths of your dye. If so, you may need to use a different dye or a different assay format.

Q7: My dose-response curve is not sigmoidal and the results are not reproducible. What are the possible reasons?

A7: Irreproducible or non-sigmoidal dose-response curves can result from:

  • Compound Solubility Issues: Ensure that this compound is fully dissolved in the assay buffer. The use of a small amount of a suitable solvent like DMSO may be necessary, but the final concentration of the solvent should be kept low (typically <0.1%) and consistent across all wells.

  • Pipetting Errors: Inaccurate pipetting, especially for serial dilutions, can lead to significant errors. Use calibrated pipettes and proper technique.

  • Cell Plating Inconsistency: Uneven cell density across the wells of your microplate can lead to variability in the response. Ensure a uniform cell suspension when plating.

  • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. It is good practice to not use the outermost wells for critical measurements or to ensure proper humidification during incubation.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring the functional potency of this compound by quantifying changes in intracellular calcium concentration in cells expressing the 5-HT2C receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor

  • Black, clear-bottom 96-well microplates

  • Cell culture medium (e.g., DMEM/F12)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Serotonin)

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating: Seed the 5-HT2C-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.

  • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control (Serotonin) in HBSS.

  • Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Use the automated injector to add the different concentrations of this compound or Serotonin to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Subtract the baseline fluorescence from the peak fluorescence.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

Signaling Pathway of this compound at the 5-HT2C Receptor

G compound This compound receptor 5-HT2C Receptor compound->receptor Binds and Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2C receptor signaling cascade initiated by this compound.

General Experimental Workflow for In-Vitro Screening

G start Start cell_culture Cell Culture (5-HT2C expressing cells) start->cell_culture plate_cells Plate Cells in Microplate cell_culture->plate_cells incubate1 Incubate Overnight plate_cells->incubate1 dye_loading Load with Calcium Indicator Dye incubate1->dye_loading incubate2 Incubate dye_loading->incubate2 wash Wash to Remove Excess Dye incubate2->wash measure_baseline Measure Baseline Fluorescence wash->measure_baseline prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds prepare_compounds->add_compounds measure_baseline->add_compounds measure_response Measure Fluorescence Response add_compounds->measure_response data_analysis Data Analysis (EC50 determination) measure_response->data_analysis end End data_analysis->end

Caption: Workflow for a typical in-vitro calcium flux assay.

Troubleshooting Decision Tree for Calcium Flux Assays

G start No Signal or Weak Signal check_cells Check Cell Viability & Receptor Expression start->check_cells Is the issue cell-related? cells_ok Cells are Healthy & Expressing Receptor check_cells->cells_ok No cells_bad Cells are Unhealthy or Low Expression check_cells->cells_bad Yes check_conc Check Compound Concentration Range conc_ok Concentration Range is Appropriate check_conc->conc_ok No conc_bad Concentration is Too Low/High check_conc->conc_bad Yes check_dye Check Dye Loading Efficiency dye_ok Dye is Loaded Correctly check_dye->dye_ok No dye_bad Improper Dye Loading check_dye->dye_bad Yes cells_ok->check_conc conc_ok->check_dye check_buffer Verify Assay Buffer Composition dye_ok->check_buffer buffer_ok Buffer Contains Calcium check_buffer->buffer_ok Yes buffer_bad Buffer Lacks Calcium check_buffer->buffer_bad No

Caption: Decision tree for troubleshooting common calcium flux assay issues.

References

Technical Support Center: Purity Analysis of Synthesized 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized 2C-B-Butterfly.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

IssuePossible Cause(s)Suggested Solution(s)
HPLC Analysis: Unexpected Peaks Incomplete reaction or presence of starting materials.Review the synthesis steps, particularly the reductive amination, to ensure complete conversion.[1] Compare retention times with standards for 2C-B and 2-methoxybenzaldehyde.
Formation of byproducts.Potential byproducts include 2-methoxybenzyl alcohol from aldehyde reduction or regioisomers from bromination.[1] Adjust reaction conditions, such as using a more selective reducing agent, to minimize byproduct formation.[1]
Sample degradation.Prepare fresh solutions and analyze promptly. Store stock solutions at low temperatures (2-8 °C or -20 °C) and protect from light.[2]
HPLC Analysis: Peak Tailing or Splitting Poor column condition.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. A slightly acidic pH is often optimal for phenethylamines.[2]
GC-MS Analysis: No Peak or Poor Signal Analyte degradation at high temperatures.Use a lower injector temperature or consider derivatization to increase thermal stability. For some phenethylamines, LC-MS is a more suitable technique to avoid thermal degradation.[3]
Improper derivatization.Ensure complete derivatization by optimizing the reaction time, temperature, and reagent concentration.
GC-MS Analysis: Multiple Peaks for a Pure Sample Thermal decomposition in the injector port.As mentioned above, lowering the injector temperature can mitigate this. The presence of certain impurities can also catalyze degradation.[3]
NMR Analysis: Unidentifiable Signals Presence of residual solvents from synthesis or purification.Check for characteristic solvent peaks (e.g., ethyl acetate, methanol (B129727), DCM).
Isomeric impurities.Carefully analyze the aromatic region for unexpected splitting patterns that may indicate the presence of regioisomers.
General: Inconsistent Purity Results Non-homogeneous sample.Ensure the sample is thoroughly mixed before taking an aliquot for analysis.
Contamination of analytical instruments.Run blank injections between samples to check for carryover. Clean the injector and column as needed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to look for in synthesized this compound?

A1: Common impurities can arise from incomplete reactions or side reactions during synthesis. These may include:

  • Starting materials: Unreacted 2C-B and 2-methoxybenzaldehyde.[1]

  • Byproducts of reductive amination: 2-methoxybenzyl alcohol.[1]

  • Bromination byproducts: Regioisomers or poly-brominated species, although less common if conditions are well-controlled.[1]

  • N-debenzylated impurity: Residual 2C-B from an incomplete reaction.[1]

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a robust and widely used technique for routine purity assessment of phenethylamines like this compound.[1][4] For more detailed impurity profiling and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its higher sensitivity and specificity.[1][4]

Q3: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used for this compound analysis?

A3: Yes, GC-MS can be used, but it may require derivatization of the amine group to improve volatility and thermal stability.[5][6] Without derivatization, there is a risk of on-column degradation, which can lead to inaccurate quantification and the appearance of artifact peaks.[3]

Q4: What are the key features to look for in the ¹H NMR spectrum of pure this compound?

A4: The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the protons of the hexahydrobenzodipyran core, and the ethylamine (B1201723) side chain. The integration of these signals should correspond to the number of protons in the structure. The absence of signals corresponding to starting materials or common byproducts is a key indicator of purity.

Q5: How can I confirm the identity of an unknown impurity?

A5: High-Resolution Mass Spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition of the impurity.[6] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which can be compared to known fragmentation pathways of related compounds to elucidate the structure.[7] If possible, synthesizing the suspected impurity as a reference standard is the most definitive way to confirm its identity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This protocol is for the identification of this compound and its volatile impurities.

  • Instrumentation: GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Derivatization (Trifluoroacetylation):

    • Dissolve ~1 mg of the sample in 200 µL of ethyl acetate.

    • Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For structural confirmation and purity assessment.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify and quantify protons.

    • ¹³C NMR: To identify carbon environments.

    • COSY: To establish proton-proton correlations.

    • HSQC: To establish proton-carbon one-bond correlations.

    • HMBC: To establish long-range proton-carbon correlations.

Quantitative Data Summary

ParameterHPLCGC-MS (Derivatized)
Typical Purity of Synthesized this compound >98%>98%
Expected Retention Time Dependent on specific column and gradient conditions.Dependent on temperature program and column.
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.5 ng/mL

Mass Spectrometry Data (Expected Fragments)

m/zProposed Fragment
312/314[M+H]⁺ (isotopic pattern due to Bromine)
282/284Loss of ethylamine
185Fragment corresponding to the brominated hexahydrobenzodipyran core

¹H NMR Data (Predicted Chemical Shifts in CDCl₃)

Proton AssignmentPredicted Chemical Shift (ppm)
Aromatic CH6.8 - 7.5
O-CH₂ (pyran rings)3.8 - 4.5
CH₂-CH₂ (pyran rings)1.8 - 2.5
Ar-CH₂-CH₂-N2.7 - 3.2
NH₂Variable (typically broad)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision synthesis Synthesized this compound (Crude Product) purification Column Chromatography / Recrystallization synthesis->purification hplc HPLC-UV/DAD purification->hplc Primary Check pass Purity ≥ 98% hplc->pass fail Purity < 98% hplc->fail lcms LC-MS gcms GC-MS nmr NMR pass->lcms Further Characterization pass->gcms pass->nmr repurify Re-purify fail->repurify Impure repurify->purification

Caption: Experimental workflow for the purification and purity analysis of synthesized this compound.

troubleshooting_hplc cluster_checks Initial Checks cluster_identification Impurity Identification cluster_conclusions Conclusions start Unexpected Peak in HPLC Chromatogram check_rt Compare Retention Time (RT) with Standards start->check_rt check_blank Analyze a Blank Injection start->check_blank lcms_analysis Analyze by LC-MS check_rt->lcms_analysis RT does not match standards starting_material Starting Material Impurity check_rt->starting_material RT matches starting material check_blank->check_rt Blank is clean carryover Instrument Carryover check_blank->carryover Peak present in blank nmr_analysis Isolate and Analyze by NMR lcms_analysis->nmr_analysis Structure elucidation needed byproduct Synthesis Byproduct lcms_analysis->byproduct Mass corresponds to expected byproduct degradation Degradation Product lcms_analysis->degradation Mass indicates degradation

Caption: A logical decision tree for troubleshooting unexpected peaks in an HPLC analysis of this compound.

References

Technical Support Center: Artifacts in 2C-B-FLY Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2C-B-FLY binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts and issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2C-B-FLY and what are its primary binding targets?

A1: 2C-B-FLY is a psychedelic phenethylamine (B48288) and a derivative of the 2C-x family of compounds, specifically 2C-B.[1] Its full chemical name is 2-(8-bromo-2,3,6,7-tetrahydrofuro[2,3-f][2]benzofuran-4-yl)ethanamine.[2] It is a potent agonist at serotonin (B10506) 5-HT2 receptors, with high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[2][3] Unusually for a 2C-x compound, it also shows high affinity for the 5-HT1D receptor.[2]

Q2: I am observing excessively high non-specific binding (NSB) in my radioligand assay with [³H]2C-B-FLY. What are the potential causes and solutions?

A2: High non-specific binding can obscure your specific binding signal, making data interpretation difficult.[4] Ideally, NSB should be less than 50% of total binding.[4] Common causes and troubleshooting steps are outlined below.

Q3: My specific binding signal is very low or absent. What could be the issue?

A3: A lack of specific binding can be due to several factors, from reagent quality to experimental conditions.[5] Consider the troubleshooting steps in the guide below to identify the root cause.

Q4: There is significant variability between my replicate wells. How can I improve the consistency of my 2C-B-FLY binding assay?

A4: Assay variability can undermine the reliability of your results. Inconsistent liquid handling, washing steps, and counting efficiency are common culprits.[4] A standardized protocol and careful execution are key to minimizing variability.

Q5: Could the stability of 2C-B-FLY in my assay buffer be a source of artifacts?

A5: Yes, the stability of your ligand is a critical factor. While specific degradation pathways for 2C-B-FLY in common assay buffers are not extensively documented, related compounds can be susceptible to degradation.[6] It is advisable to prepare fresh solutions of 2C-B-FLY and consider assessing its stability under your specific experimental conditions, especially during prolonged incubation times.

Troubleshooting Guides

Issue 1: High Non-Specific Binding (NSB)

Symptoms: The signal in the presence of a saturating concentration of a competing unlabeled ligand is a large fraction of the total binding signal.

Potential CauseRecommended Solution(s)
Radioligand Properties Ensure the radiochemical purity of your [³H]2C-B-FLY is >90%. Impurities can contribute significantly to NSB. 2C-B-FLY's hydrophobicity may contribute to NSB; consider using a lower concentration of radioligand.
Assay Conditions Incorporate Bovine Serum Albumin (BSA) into the assay buffer to coat surfaces and reduce non-specific interactions.[5] Optimize incubation time and temperature; shorter incubation at lower temperatures can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. Modify the assay buffer with salts or detergents to disrupt non-specific interactions.
Filtration Apparatus Pre-soak filter mats in a solution of a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[4]
Receptor Preparation Reduce the amount of membrane protein used in the assay. A typical range is 100-500 µg per well, but this should be optimized for your specific preparation.
Issue 2: Low or No Specific Binding

Symptoms: The difference between total binding and non-specific binding is minimal or non-existent.

Potential CauseRecommended Solution(s)
Receptor Integrity Verify the presence and activity of the 5-HT2 receptors in your preparation. Ensure proper storage and handling to prevent degradation.[5] Use Western blotting or another suitable method to confirm receptor expression.
Radioligand Issues Confirm the concentration of your [³H]2C-B-FLY stock solution. Inaccurate dilutions can lead to a lower than expected concentration in the assay.[4] Check the specific activity of your radioligand; a high specific activity (>20 Ci/mmol for tritiated ligands) is ideal for detecting low levels of binding.[7] Assess the stability of 2C-B-FLY under your experimental conditions.[4]
Assay Conditions Ensure the incubation time is sufficient to reach equilibrium. This can be determined through association kinetic experiments.[4] Verify the composition of your assay buffer, including pH and ionic strength, as these can impact binding.
Incorrect Competitor For determining NSB, use a structurally different competing ligand with high affinity for the target receptor to displace only specific binding.[7]

Experimental Protocols

Standard Radioligand Binding Assay Protocol (Filtration)

This is a generalized protocol that should be optimized for your specific experimental conditions.

  • Membrane Preparation:

    • Homogenize cells or tissue expressing the target 5-HT2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, your membrane preparation (e.g., 100-500 µg protein), and a range of concentrations of [³H]2C-B-FLY.

    • For determining non-specific binding, add a high concentration of a competing unlabeled ligand (e.g., ketanserin (B1673593) for 5-HT2A) to a parallel set of wells.

    • Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mats completely.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from the total binding counts to obtain the specific binding.

    • Analyze the specific binding data using non-linear regression to determine the binding affinity (Kd) and receptor density (Bmax).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Radioligand ([³H]2C-B-FLY) incubation Incubation: Radioligand + Membranes prep_ligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation prep_buffers Prepare Assay & Wash Buffers prep_buffers->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific determine_params Determine Kd & Bmax calc_specific->determine_params

Caption: Workflow for a 2C-B-FLY radioligand binding assay.

troubleshooting_flow start Assay Anomaly Detected issue What is the issue? start->issue high_nsb High Non-Specific Binding issue->high_nsb High NSB low_specific Low Specific Binding issue->low_specific Low Specific high_variability High Variability issue->high_variability Variability check_radioligand Check Radioligand Purity & Concentration high_nsb->check_radioligand optimize_assay Optimize Assay Conditions (Buffer, Temp) high_nsb->optimize_assay low_specific->check_radioligand check_receptor Verify Receptor Integrity & Concentration low_specific->check_receptor standardize_technique Standardize Pipetting & Washing Technique high_variability->standardize_technique resolve Issue Resolved check_radioligand->resolve optimize_assay->resolve check_receptor->resolve standardize_technique->resolve

Caption: Troubleshooting logic for 2C-B-FLY binding assay artifacts.

References

Addressing degradation of 2C-B-Butterfly in experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on addressing the potential degradation of 2C-B-Butterfly during experimental procedures. The information is curated for a technical audience and is based on general principles for handling psychedelic phenethylamines and related research chemicals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, or 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B.[1] As a complex organic molecule, its stability can be a concern in experimental settings, potentially leading to inconsistent results, loss of potency, and the formation of unknown impurities. Factors such as pH, temperature, light, and the presence of oxygen can influence its degradation.[2]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been extensively studied, phenethylamines, in general, are susceptible to oxidative deamination and demethylation.[2] Given its structure, this compound's ether linkages could also be susceptible to cleavage under certain conditions. Exposure to strong acids or bases, high temperatures, and UV light could potentially accelerate these degradation processes.

Q3: How can I detect the degradation of my this compound sample?

A3: Degradation can be detected through various analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a primary method to assess the purity of a sample and identify the presence of degradation products.[3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step. A change in the physical appearance of the sample, such as discoloration, may also indicate degradation.[2]

Q4: What are the best practices for storing this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place. For solid forms, storage at -20°C in a tightly sealed container is recommended.[4][5] Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) in amber vials to protect from light.[6] The choice of solvent can also impact stability.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected pharmacological activity in assays.

  • Question: My in vitro or in vivo experiments with this compound are showing variable or diminished effects. Could this be due to degradation?

  • Answer: Yes, a loss of potency is a common indicator of compound degradation.[2] The active this compound molecule may be converting into less active or inactive byproducts.

    • Troubleshooting Steps:

      • Verify Sample Purity: Re-analyze the purity of your stock material using HPLC-UV or LC-MS. Compare the chromatogram to a reference standard if available.

      • Prepare Fresh Solutions: Always prepare solutions fresh from solid material for each experiment. Avoid using old solutions.

      • Optimize Solvent: Ensure the solvent used is appropriate and does not contribute to degradation. For example, some compounds are less stable in aqueous solutions at certain pH values. Consider using a buffered solution if pH is a critical factor.

      • Control Temperature: Keep solutions on ice during the experiment whenever feasible.

Issue 2: Appearance of unknown peaks in my chromatograms.

  • Question: I am observing extra peaks in my HPLC or LC-MS analysis of this compound that were not present in the initial analysis of the compound. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products or impurities.

    • Troubleshooting Steps:

      • Investigate Storage Conditions: Review the storage conditions of both the solid compound and any prepared solutions. Exposure to light, elevated temperatures, or air could be the cause.

      • Analyze Blank Samples: Run a blank sample (solvent only) to rule out contamination from the solvent or analytical system.

      • Stress Testing: To identify potential degradation products, you can perform forced degradation studies by exposing a small amount of your compound to heat, light, acid, base, and oxidizing agents. This can help in identifying the unknown peaks.

Issue 3: Physical changes in the this compound sample.

  • Question: My solid this compound has changed color, or my solution has become cloudy or discolored. Is it still usable?

  • Answer: Physical changes are a strong visual indicator of degradation or contamination.[2] It is not recommended to use a sample that has visibly changed.

    • Troubleshooting Steps:

      • Discard the Sample: For the integrity of your experimental results, it is best to discard the visibly degraded sample.

      • Review Handling Procedures: Assess your handling procedures to identify potential causes, such as exposure to moisture, air, or light.

      • Acquire a Fresh Batch: Obtain a new, high-purity batch of this compound from a reputable supplier.

Data Presentation

Table 1: General Stability Profile of Phenethylamine Derivatives

ConditionPotential Effect on StabilityRecommendation
Temperature Increased temperature accelerates degradation.Store solid at ≤ -20°C. Store solutions at 2-8°C for short-term and -20°C for long-term.
Light UV and visible light can cause photodegradation.Store in amber vials or protect from light with aluminum foil.[6]
pH Extremes in pH can lead to hydrolysis or other reactions.Maintain solutions at a neutral pH if possible, or determine the optimal pH for stability.
Oxygen Can lead to oxidation, especially in solutions.Use deoxygenated solvents for preparing solutions. Consider storage under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • HPLC-grade solvent (e.g., methanol, DMSO, or a buffered aqueous solution)

    • Calibrated analytical balance

    • Volumetric flask (amber)

    • Sonicator

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Accurately weigh the desired amount of the compound.

    • Transfer the solid to an amber volumetric flask.

    • Add a portion of the chosen solvent and sonicate for 5-10 minutes to aid dissolution.

    • Once dissolved, add the solvent to the final volume.

    • Store the stock solution at an appropriate temperature, protected from light.

Protocol 2: Purity Analysis by HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Isocratic Example):

    • A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) in a suitable ratio (e.g., 60:40). The exact ratio may need to be optimized.

  • HPLC Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 220-300 nm).

  • Procedure:

    • Prepare a dilute solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity or degradation peaks.

    • Calculate the purity based on the peak area percentages.

Mandatory Visualization

degradation_pathway cluster_factors Degradation Factors This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation High Temperature High Temperature High Temperature->this compound UV Light UV Light UV Light->this compound Oxygen Oxygen Oxygen->this compound Extreme pH Extreme pH Extreme pH->this compound

Caption: Factors influencing the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Experiment Solid Compound Solid Compound Stock Solution Stock Solution Solid Compound->Stock Solution Dissolution Working Solution Working Solution Stock Solution->Working Solution Dilution Purity Check (HPLC) Purity Check (HPLC) Stock Solution->Purity Check (HPLC) In Vitro / In Vivo Assay In Vitro / In Vivo Assay Working Solution->In Vitro / In Vivo Assay

Caption: A typical experimental workflow for using this compound.

References

Validation & Comparative

A Comparative Analysis of Receptor Affinity: 2C-B-Butterfly vs. 2C-B-FLY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity profiles of two structurally related phenethylamine (B48288) derivatives, 2C-B-Butterfly and 2C-B-FLY. The information presented is based on available experimental data to assist researchers in understanding the pharmacological nuances of these compounds.

Introduction

This compound and 2C-B-FLY are both conformationally restricted analogues of the psychedelic phenethylamine 2C-B.[1][2] Their rigid structures, where the methoxy (B1213986) groups of 2C-B are incorporated into heterocyclic rings, result in distinct receptor interaction profiles. 2C-B-FLY features dihydrofuran rings, while this compound, a ring-expanded homologue, possesses a hexahydrobenzodipyran core.[2][3] These structural modifications significantly influence their affinity and selectivity for various serotonin (B10506) receptors, which are the primary targets for classic psychedelic compounds.

Receptor Affinity Profile

The following table summarizes the available quantitative data on the receptor binding affinities (Ki) of this compound and 2C-B-FLY. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound Ki (nM)2C-B-FLY Ki (nM)
Serotonin Receptors
5-HT1AData not available1,300[4]
5-HT1BData not available2,000[4]
5-HT1DData not available150[4]
5-HT1EData not available2,200[4]
5-HT2A1.76[3]11[4]
5-HT2BData not available40[4]
5-HT2CHigher selectivity over 5-HT2A (specific Ki not publicly available)[1][3]32[4]
Other Receptors
Adrenergic α1Data not available2,800[4]
Adrenergic α2AData not available>10,000[4]
Dopamine D1Data not available>10,000[4]
Dopamine D2Data not available>10,000[4]
Dopamine D3Data not available>10,000[4]
Histamine (B1213489) H1Data not available520[4]
SERTData not available10,000[4]
NETData not available17,000[4]
DATData not available>26,000[4]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Based on the available data, this compound exhibits a high affinity for the 5-HT2A receptor.[3] Notably, it is reported to have a higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor, a characteristic that distinguishes it from its parent compound, 2C-B.[3]

2C-B-FLY is a potent agonist of the 5-HT2 family of receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[4] Unusually for a 2C-X compound, it also demonstrates a relatively high affinity for the 5-HT1D receptor.[4] Its affinity for other serotonin receptor subtypes, as well as for adrenergic, dopaminergic, and histamine receptors, is considerably lower.[4]

Signaling Pathways

Both this compound and 2C-B-FLY are agonists at serotonin 5-HT2 receptors, which primarily couple to the Gq/11 signaling pathway.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events is believed to be central to the psychoactive effects of serotonergic psychedelics.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2_Receptor 5-HT2 Receptor Gq_Protein Gq Protein 5HT2_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG Ligand This compound or 2C-B-FLY Ligand->5HT2_Receptor Binds to PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Gq-coupled 5-HT2 receptor signaling pathway.

Experimental Protocols

The receptor affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for a competitive binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or 2C-B-FLY) for a specific receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor.

  • A radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • The unlabeled test compound.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation fluid and vials.

  • A scintillation counter.

  • 96-well filter plates.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In each well of a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare serial dilutions of test compound incubation Incubate membranes, radioligand, and test compound prep1->incubation prep2 Prepare cell membranes and radioligand prep2->incubation filtration Filter to separate bound and unbound ligand incubation->filtration washing Wash filters filtration->washing quantification Measure radioactivity with scintillation counter washing->quantification calc_specific Calculate specific binding quantification->calc_specific plot_data Plot % specific binding vs. [compound] calc_specific->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Radioligand binding assay workflow.

Conclusion

This compound and 2C-B-FLY, while structurally related, exhibit distinct receptor affinity profiles. This compound is characterized by its high affinity for the 5-HT2A receptor and its notable selectivity for the 5-HT2C receptor. In contrast, 2C-B-FLY demonstrates potent agonism across the 5-HT2 receptor subfamily and a unique high affinity for the 5-HT1D receptor among 2C-X compounds. Both compounds are believed to exert their effects primarily through the Gq/11 signaling pathway. The differences in their receptor interactions likely underlie variations in their pharmacological and psychoactive effects, making them valuable tools for research into the function of the serotonergic system. Further studies providing a direct, side-by-side comparison of their binding and functional activity at a wider range of receptors would be beneficial for a more complete understanding of their pharmacology.

References

A Comparative Guide to 5-HT2C Receptor Agonists: 2C-B-Butterfly and Other Key Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel 5-HT2C receptor agonist, 2C-B-Butterfly, alongside other prominent 5-HT2C agonists used in research. The information presented is intended to support scientific inquiry and drug development efforts by offering a comprehensive overview of the pharmacological profiles, supported by experimental data.

Introduction to 5-HT2C Receptor Agonists

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating mood, appetite, and cognition.[1] Agonists targeting this receptor have shown therapeutic potential for a range of conditions, including obesity and psychiatric disorders. This guide focuses on this compound, a conformationally-restricted derivative of the phenethylamine (B48288) 2C-B, and compares its performance with established 5-HT2C agonists such as Lorcaserin, WAY-161503, and CP-809,101.

This compound, first synthesized in 1999, is characterized by a rigid hexahydrobenzodipyran core, which is believed to contribute to its higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1] Understanding the nuanced differences in potency, efficacy, and in vivo effects between these compounds is critical for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

In Vitro Pharmacological Comparison

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT2C agonists at the human 5-HT2C receptor. This data is essential for understanding the direct interaction of these compounds with their primary target.

CompoundKi (nM) at h5-HT2CEC50 (nM) at h5-HT2CReceptor Selectivity (over h5-HT2A)
This compound Data not publicly availableData not publicly availableHigher than 2C-B[1]
2C-B -0.63[2]-
Lorcaserin 15[3][4]-18-fold[3][4]
WAY-161503 3.3 (agonist radioligand)[5][6]8.5 (IP formation)[5][6]~6-fold[5][6]
CP-809,101 -pEC50 = 9.96 (human)>1000-fold[7]

Note: While the 2002 study by Whiteside et al. reportedly contains functional activity data for this compound at the 5-HT2C receptor, specific Ki, EC50, and Emax values are not widely disseminated in publicly available scientific databases. One publication cites a Ki value of 1.76 nM for this compound at the 5-HT2A receptor.

In Vivo Effects: A Comparative Overview

The in vivo effects of 5-HT2C agonists are critical indicators of their therapeutic potential and possible side effects. The table below compares the reported in vivo effects of the selected compounds.

CompoundPrimary In Vivo EffectsAnimal ModelReference
This compound Data on specific in vivo effects are limited.--
Lorcaserin Reduced food intake and body weight.[3][8]Rats[3][8]
WAY-161503 Dose-dependent decrease in food intake.[5][6]Rats, Mice[5][6]
CP-809,101 Inhibition of conditioned avoidance responding, antagonism of hyperactivity, reduction in nicotine (B1678760) and food dependence.[7][9][10]Rats[7][9][10]

Signaling Pathways and Experimental Workflows

The activation of 5-HT2C receptors initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). Understanding these pathways is crucial for interpreting functional assay data.

Gq_Signaling_Pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki) Functional Functional Assays (e.g., IP Accumulation, Ca²⁺ Flux) (Determine EC50, Emax) Binding->Functional Selectivity Selectivity Profiling (vs. other receptors) Functional->Selectivity Behavioral Behavioral Models (e.g., Food Intake, Locomotor Activity) Selectivity->Behavioral PK Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Behavioral->PK Tox Toxicology Studies PK->Tox

References

Unveiling the Receptor Selectivity of 2C-B-Butterfly: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of 2C-B-Butterfly, a conformationally-restricted phenethylamine, with its structurally related analogs, 2C-B and 2C-B-FLY. The primary focus is on their cross-reactivity with key serotonin (B10506) receptors implicated in psychedelic activity. All quantitative data is supported by experimental findings from published literature.

Comparative Analysis of Receptor Binding Affinities

The primary molecular targets for this compound and its analogs are serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. The binding affinity of a compound for a receptor is a critical determinant of its potency and is commonly expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.

The following table summarizes the reported Kᵢ values for this compound and its comparators at various serotonin receptors. It is important to note that direct comparisons of Kᵢ values across different studies should be made with caution due to potential variations in experimental conditions, such as the radioligand used and the tissue or cell line expressing the receptor.

Compound5-HT2A (Kᵢ, nM)5-HT2C (Kᵢ, nM)5-HT1A (Kᵢ, nM)Receptor SourceRadioligand
This compound 1.76[1][2]Higher selectivity over 5-HT2A (Specific Kᵢ not available)[1][2]Data not availableCloned rat receptors / HEK293 cells[¹²⁵I]DOI / [³H]ketanserin
2C-B 8.6[3]->3000 (EC₅₀)[4]Human 5-HT2A receptors[³H]ketanserin
2C-B-FLY 11[3]Potent agonistWeak affinityHuman 5-HT2A receptors[³H]ketanserin

Key Observations

  • High 5-HT2A Affinity of this compound: this compound exhibits a high affinity for the 5-HT2A receptor, with a reported Kᵢ value of 1.76 nM[1][2]. This is consistent with its classification as a psychedelic compound.

  • Enhanced 5-HT2C Selectivity: A defining characteristic of this compound is its higher selectivity for the 5-HT2C receptor compared to the 5-HT2A receptor[1][2]. This property distinguishes it from its parent compound, 2C-B.

  • Comparative Affinities of Analogs: Both 2C-B and 2C-B-FLY also demonstrate high affinity for the 5-HT2A receptor, with Kᵢ values of 8.6 nM and 11 nM, respectively[3].

Signaling Pathways and Experimental Workflow

The interaction of these phenethylamines with 5-HT2A and 5-HT2C receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathway and a typical experimental workflow for determining receptor binding affinity.

G cluster_pathway 5-HT2A/2C Receptor Signaling Pathway Ligand This compound Receptor 5-HT2A/2C Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Primary signaling cascade following 5-HT2A/2C receptor activation.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Receptor Membrane Preparation (e.g., from HEK293 cells expressing 5-HT2A/2C) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]ketanserin) - Unlabeled Ligand (this compound) prep->incubate separate 3. Separation of Bound and Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify 4. Quantification of Radioactivity (Scintillation Counting) separate->quantify analyze 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantify->analyze

Generalized workflow for a competitive radioligand binding assay.

Experimental Protocols

The determination of receptor binding affinity is typically performed using a radioligand displacement assay. The following is a generalized protocol for assessing the binding of this compound to 5-HT2A and 5-HT2C receptors.

1. Receptor Membrane Preparation:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in appropriate media.

  • Homogenization: Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and resuspended. Protein concentration is determined using a standard assay (e.g., BCA protein assay). Aliquots of the membrane preparation are stored at -80°C until use.

2. Radioligand Binding Assay (Competitive Displacement):

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid, at pH 7.4.

  • Incubation: The assay is performed in 96-well plates. Each well contains:

    • The receptor membrane preparation.

    • A fixed concentration of a suitable radioligand. For 5-HT2A receptors, [³H]ketanserin or [¹²⁵I]DOI are commonly used. For 5-HT2C receptors, [³H]mesulergine is a common choice.

    • Varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation Conditions: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

  • Nonspecific Binding: To determine nonspecific binding, a separate set of wells is included containing a high concentration of a known, non-radioactive ligand that will saturate the receptors.

3. Separation and Quantification:

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • IC₅₀ Determination: The data are analyzed using a non-linear regression analysis to generate a competition curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ is the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.

  • Kᵢ Calculation: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Conclusion

This compound is a potent ligand at 5-HT2A receptors, with a notable selectivity for the 5-HT2C subtype over its parent compound, 2C-B. This distinct pharmacological profile makes it a valuable tool for researchers investigating the specific roles of these serotonin receptor subtypes in the central nervous system. The provided experimental framework offers a basis for the continued exploration of the cross-reactivity and functional activity of this compound and related compounds at a broader range of neuroreceptors.

References

A Comparative Analysis of 2C-B-Butterfly's 5-HT2C Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2C-B-Butterfly's pharmacological profile, with a specific focus on its selectivity for the serotonin (B10506) 2C (5-HT2C) receptor. Its performance is contrasted with its parent compound, 2C-B, a related analog, 2C-B-FLY, and two well-characterized selective 5-HT2C agonists, Lorcaserin and WAY-163909. The information herein is supported by available experimental data to aid researchers in evaluating these compounds for neurological and psychiatric research.

Introduction to this compound

This compound is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B.[1][2] It was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[2] Its rigid hexahydrobenzodipyran structure, which incorporates the methoxy (B1213986) groups of 2C-B into a saturated ring system, distinguishes it from its parent compound.[2] This structural constraint is a key factor in its pharmacological profile, leading to a notable increase in selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1][2] This enhanced selectivity makes this compound a valuable molecular tool for investigating the specific roles of the 5-HT2C receptor in the central nervous system, which is implicated in regulating mood, appetite, and dopamine (B1211576) release.[2]

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound and its alternatives at key serotonin receptor subtypes.

Table 1: Comparative Binding Affinity and Functional Potency

Compound5-HT2C5-HT2A5-HT2B
This compound Ki: Data not readily availableKi: 1.76 nM[2]Ki: Data not available
Agonist[1][2]Agonist[2]
2C-B EC50: 0.63 nM[3]EC50: 1.2 nM[3]EC50: 13 nM[3]
Partial Agonist[3][4]Partial Agonist[3] / Antagonist[5][6]Partial Agonist[3]
2C-B-FLY Potent AgonistPotent Agonist[7]Potent Agonist[7]
Lorcaserin EC50: 9 nM[8]~15-19 fold lower affinity vs 5-HT2C[9][10]~100-104 fold lower affinity vs 5-HT2C[9][10]
Agonist[9]
WAY-163909 Ki: 18 nM[8]~20-fold lower affinity vs 5-HT2C[11]~46-fold lower affinity vs 5-HT2C[11]
Agonist[8]

Note: Ki (inhibition constant) represents binding affinity, where a lower value indicates higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the validation of 5-HT2C selectivity.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2C Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response ligand 5-HT2C Agonist (e.g., this compound) ligand->receptor Binds

Caption: 5-HT2C receptor Gq signaling pathway.

G cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Ca²⁺ Flux) start Test Compound (e.g., this compound) binding_assay Incubate with membranes expressing 5-HT2A, 2B, 2C + radiolabeled ligand start->binding_assay functional_assay Apply compound to cells expressing 5-HT2A, 2B, 2C start->functional_assay measure_binding Measure displacement of radioligand binding_assay->measure_binding calculate_ki Calculate Ki values measure_binding->calculate_ki analysis Comparative Analysis calculate_ki->analysis measure_activity Measure intracellular Ca²⁺ or IP₁ accumulation functional_assay->measure_activity calculate_ec50 Calculate EC50 & Emax measure_activity->calculate_ec50 calculate_ec50->analysis conclusion Determine Selectivity Profile analysis->conclusion

Caption: Experimental workflow for receptor selectivity validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the key assays used to determine receptor affinity and function.

1. Radioligand Binding Assay Protocol (for Ki Determination)

  • Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

    • Radioligand (e.g., [³H]ketanserin for 5-HT2A, [³H]LSD for 5-HT2C).

    • Test compound (e.g., this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like mianserin).

    • Incubation buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add the non-specific control.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay Protocol (for EC50 and Efficacy Determination)

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the target receptor.

  • Materials:

    • Live cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for calcium flux assays or an IP-One HTRF kit for inositol (B14025) monophosphate accumulation assays.

    • Test compound (e.g., this compound) at various concentrations.

    • A full agonist (e.g., Serotonin) as a positive control.

    • A microplate reader capable of fluorescence detection.

  • Procedure (Calcium Flux Example):

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound or the positive control (serotonin) to the wells.

    • Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum effect).

    • Normalize the Emax of the test compound to the Emax of the full agonist (serotonin) to determine its intrinsic activity (i.e., full agonist, partial agonist, or antagonist).

Conclusion

This compound is characterized in the literature as a 5-HT2C/2A receptor agonist with a higher selectivity for the 5-HT2C subtype compared to the 5-HT2A subtype.[1][2] This profile distinguishes it from its parent compound, 2C-B, which exhibits more balanced, high-potency partial agonism at both 5-HT2A and 5-HT2C receptors.[3] While quantitative binding data for this compound at the 5-HT2C receptor is not widely available in public databases, its structural design as a conformationally-restricted analog suggests a favorable profile for researchers aiming to preferentially target the 5-HT2C receptor over the 5-HT2A receptor.[2] In contrast, compounds like Lorcaserin and WAY-163909 have been more extensively characterized as highly selective 5-HT2C agonists with significantly lower affinity for both 5-HT2A and 5-HT2B receptors, making them benchmark compounds for studies requiring high selectivity.[9][11] The choice between these agents will depend on the specific requirements of the research, with this compound serving as a useful tool for exploring the structure-activity relationships of constrained phenethylamines at the 5-HT2C receptor.

References

A Comparative Analysis of 2C-B-Butterfly and 2C-B for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and pharmacological distinctions between the classic phenethylamine (B48288) 2C-B and its conformationally restricted analogue, 2C-B-Butterfly, is presented for the scientific community. This guide synthesizes available experimental data to offer a comparative overview of their receptor interaction profiles and functional activities, providing valuable insights for researchers in pharmacology and drug development.

Introduction

2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a well-characterized synthetic phenethylamine that has been a subject of scientific interest due to its psychedelic and entactogenic effects.[1] Its mechanism of action is primarily attributed to its interaction with serotonin (B10506) 5-HT2 receptors. This compound, a structural analogue of 2C-B, was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[2] This compound incorporates the methoxy (B1213986) groups of 2C-B into a rigid hexahydrobenzodipyran ring system. This structural constraint significantly influences its pharmacological profile, particularly its selectivity for different serotonin receptor subtypes.[1] This guide provides a comparative analysis of these two compounds, focusing on their receptor binding affinities, functional activities, and the underlying experimental methodologies.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and 2C-B, focusing on their interaction with the 5-HT2A and 5-HT2C serotonin receptors. It is important to note that direct comparative studies with identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental parameters (e.g., binding affinity vs. functional potency).

CompoundReceptorParameterValue (nM)Notes
This compound 5-HT2AKᵢ1.76[1]Kᵢ represents the binding affinity. A lower value indicates higher affinity.
5-HT2C--Reported to have higher selectivity for 5-HT2C over 5-HT2A.[1][2]
2C-B 5-HT2AEC₅₀1.2[3]EC₅₀ represents the concentration for half-maximal effective response (functional potency).
5-HT2CEC₅₀0.63[3]EC₅₀ represents the concentration for half-maximal effective response (functional potency).

Experimental Protocols

The data presented in this guide are primarily derived from in vitro pharmacological assays. Below are detailed methodologies for the key experiments typically employed to characterize compounds like this compound and 2C-B.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ values) of a compound for a specific receptor.

Objective: To measure the ability of this compound and 2C-B to displace a radiolabeled ligand from the 5-HT2A and 5-HT2C receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293 or CHO cells).[4]

  • Radioligand: For 5-HT2A receptors, [³H]ketanserin is commonly used.[5] For 5-HT2C receptors, [³H]mesulergine is a suitable choice.[4][6]

  • Test compounds: this compound and 2C-B dissolved in an appropriate solvent (e.g., DMSO).

  • Assay buffer: Typically a Tris-based buffer with physiological pH.[7]

  • Glass fiber filters and a cell harvester for separating bound and free radioligand.[7]

  • Scintillation counter for measuring radioactivity.[7]

Procedure:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The cell membranes are then isolated by centrifugation.[7]

  • Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a non-radiolabeled ligand for non-specific binding) are incubated together.[4][7]

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[4][7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[7]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[7]

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Signaling Pathways and Mechanisms of Action

Both 2C-B and this compound exert their effects primarily through the activation of 5-HT2 family receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for 5-HT2A and 5-HT2C receptors involves the Gq/11 protein.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These downstream signaling events ultimately lead to the various physiological and psychoactive effects of these compounds.

The key difference between this compound and 2C-B lies in their selectivity for 5-HT2 receptor subtypes. The rigid structure of this compound is thought to confer its higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1] This enhanced selectivity makes this compound a valuable tool for researchers investigating the specific roles of the 5-HT2C receptor in various physiological and pathological processes.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2C-B / this compound Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: Canonical 5-HT2A/2C receptor signaling pathway activated by 2C-B and this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound & Radioligand Preparation Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

References

Replicating 2C-B-Butterfly Binding Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pharmacology of serotonergic compounds, understanding the binding affinity of novel ligands is a critical first step. This guide provides a comparative analysis of 2C-B-Butterfly's binding profile against its structural relatives, 2C-B and 2C-B-FLY. Sourced from publicly available data, this document summarizes their interaction with key serotonin (B10506) receptors, outlines a detailed protocol for a radioligand binding assay to replicate these findings, and visualizes the associated experimental workflow and signaling pathway.

Comparative Binding Affinity

This compound, a conformationally-restricted derivative of 2C-B, is reported to exhibit a higher selectivity for the serotonin 2C (5-HT2C) receptor over the 5-HT2A receptor.[1][2] This characteristic distinguishes it from its parent compound. The table below summarizes the available binding affinity data (Ki values in nM) for this compound and its comparators at various serotonin receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)
This compound 1.76[1]Data not publicly available
2C-B ~8.6Data not publicly available
2C-B-FLY ~11Data not publicly available

Note: While qualitative statements about this compound's higher affinity for 5-HT2C exist, specific Ki values are not readily found in the public domain. Similarly, directly comparable Ki values for 2C-B and 2C-B-FLY at the 5-HT2C receptor are not consistently reported in a comparative context.

Experimental Protocol: Radioligand Binding Assay for 5-HT2C Receptor

This section details a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the human 5-HT2C receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
  • Radioligand: [³H]-Mesulergine (a 5-HT2C receptor antagonist). The concentration used should be close to its dissociation constant (Kd).
  • Test Compound: this compound.
  • Comparator Compounds: 2C-B and 2C-B-FLY.
  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C ligand such as Mianserin.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • 96-well microplates and glass fiber filters.

2. Procedure:

  • Membrane Preparation:

    • Thaw frozen cell pellets expressing the 5-HT2C receptor on ice.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and centrifuge again.

    • Resuspend the final pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Plate Setup:

    • Add assay buffer to all wells of a 96-well plate.

    • Add the test compound (this compound) and comparator compounds (2C-B, 2C-B-FLY) in a series of dilutions to their respective wells.

    • Add the non-specific binding control (Mianserin) to designated wells.

    • Add the cell membrane preparation to all wells.

    • Initiate the binding reaction by adding the [³H]-Mesulergine to all wells.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity of each filter using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Membrane Preparation cluster_assay Binding Assay start Start: 5-HT2C expressing cells homogenize Homogenize in Lysis Buffer start->homogenize centrifuge1 Centrifuge to pellet membranes homogenize->centrifuge1 wash Wash pellet centrifuge1->wash centrifuge2 Centrifuge again wash->centrifuge2 resuspend Resuspend in Assay Buffer centrifuge2->resuspend protein_assay Determine Protein Concentration resuspend->protein_assay plate_setup Plate Setup: - Assay Buffer - Test Compounds - Membranes protein_assay->plate_setup add_radioligand Add [3H]-Mesulergine plate_setup->add_radioligand incubate Incubate add_radioligand->incubate filter_wash Filter & Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis (IC50 -> Ki) scintillation_count->data_analysis

Radioligand Binding Assay Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream Ligand This compound Ligand->Receptor Binds

References

A Comparative Analysis of 2C-B-BUTTERFLY and Classic Psychedelics: Receptor Binding, Functional Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of 2C-B-BUTTERFLY and classic psychedelic compounds such as psilocybin (active metabolite psilocin), lysergic acid diethylamide (LSD), and N,N-dimethyltryptamine (DMT). The information presented herein is intended for research and drug development purposes and is supported by available experimental data.

Introduction

This compound is a conformationally-restricted synthetic phenethylamine, first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1] Its rigid hexahydrobenzodipyran core structure distinguishes it from the more flexible classic psychedelics.[1] This structural constraint is believed to contribute to its distinct receptor interaction profile. Classic psychedelics, including the tryptamines psilocin and DMT, and the ergoline (B1233604) LSD, are well-characterized for their potent agonist activity at the serotonin (B10506) 2A receptor (5-HT2A), which is considered the primary target for their hallucinogenic effects. This guide will delve into a comparative analysis of these compounds, focusing on their receptor binding affinities, functional activities, and the intracellular signaling pathways they modulate.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and classic psychedelics at key serotonin receptors. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency. Emax represents the maximum efficacy of the compound relative to the endogenous ligand, serotonin (5-HT).

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT1A5-HT1D5-HT2B5-HT65-HT7
This compound 1.76[2]Higher selectivity than 5-HT2A[1][2][3]-----
Psilocin 120-173[4]79-311[4]146-152[4]----
LSD 2.9[5]23[5]1.1[5]-4.9[5]2.3[5]-
DMT 127-1200[6]360-2630[6]183[6]----

Table 2: Functional Activity (EC50, nM and Emax, % of 5-HT response)

CompoundReceptorEC50 (nM)Emax (%)
This compound 5-HT2A-Partial Agonist[7]
5-HT2C-Agonist[1][2]
Psilocin 5-HT2A-Partial Agonist[8]
LSD 5-HT2A7.2[9][10]Partial Agonist[9]
5-HT2C27[9]Partial Agonist[9]
DMT 5-HT1A4000[11]Full Agonist[11]
5-HT2A38.3[12]-

Experimental Protocols

1. Radioligand Binding Assays

This method is employed to determine the binding affinity (Ki) of a compound to a specific receptor.

  • Objective: To quantify the affinity of this compound and classic psychedelics for various serotonin receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the serotonin receptor of interest are prepared from either cultured cell lines (e.g., HEK293 cells) or animal brain tissue.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes in a buffer solution.

    • Competition: Increasing concentrations of the unlabeled test compound (this compound, psilocin, LSD, or DMT) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

2. Functional Assays

These assays are used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).

  • Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A and 5-HT2C):

    • Objective: To measure the ability of the compounds to activate Gq-coupled serotonin receptors, leading to an increase in intracellular calcium levels.

    • Methodology:

      • Cell Culture: Cells stably or transiently expressing the serotonin receptor of interest are cultured in multi-well plates.

      • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

      • Compound Addition: The test compound is added to the wells at various concentrations.

      • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., a FLIPR instrument).[5][6][14]

      • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values for each compound.[5][6][14]

  • Phosphoinositide (PI) Hydrolysis Assay (for Gq-coupled receptors):

    • Objective: To measure the activation of the Gq signaling pathway by quantifying the accumulation of inositol (B14025) phosphates, a downstream product of phospholipase C activation.

    • Methodology:

      • Cell Labeling: Cells expressing the receptor of interest are labeled overnight with [3H]myo-inositol.

      • Compound Stimulation: The cells are then stimulated with various concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.

      • Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.

      • Separation and Quantification: The [3H]-labeled inositol phosphates are separated using anion-exchange chromatography and quantified by liquid scintillation counting.[15]

      • Data Analysis: Dose-response curves are plotted to calculate the EC50 and Emax for PI hydrolysis.[15]

Mandatory Visualization

Signaling_Pathway_Comparison cluster_0 This compound cluster_1 Classic Psychedelics (LSD, Psilocin, DMT) This compound This compound 5-HT2C 5-HT2C This compound->5-HT2C High Selectivity 5-HT2A_C 5-HT2A This compound->5-HT2A_C Partial Agonist Gq/11_C Gq/11 5-HT2C->Gq/11_C PLC_C PLC Gq/11_C->PLC_C IP3_DAG_C IP3 & DAG PLC_C->IP3_DAG_C Ca2+_PKC_C ↑ [Ca2+]i & PKC Activation IP3_DAG_C->Ca2+_PKC_C Classic_Psychedelics LSD, Psilocin, DMT 5-HT2A 5-HT2A Classic_Psychedelics->5-HT2A Primary Target Gq/11_P Gq/11 5-HT2A->Gq/11_P beta-Arrestin β-Arrestin 5-HT2A->beta-Arrestin PLC_P PLC Gq/11_P->PLC_P IP3_DAG_P IP3 & DAG PLC_P->IP3_DAG_P Ca2+_PKC_P ↑ [Ca2+]i & PKC Activation IP3_DAG_P->Ca2+_PKC_P MAPK_ERK MAPK/ERK Pathway beta-Arrestin->MAPK_ERK

Caption: Comparative signaling pathways of this compound and classic psychedelics.

Experimental_Workflow_Receptor_Binding start Start prep Prepare Cell Membranes with Target Receptor start->prep radioligand Add Radiolabeled Ligand prep->radioligand competitor Add Unlabeled Test Compound (Increasing Concentrations) radioligand->competitor incubate Incubate competitor->incubate filter Separate Bound and Unbound Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: Experimental workflow for radioligand binding assays.

Discussion of Effects

Receptor Binding Profile:

This compound exhibits a distinct receptor binding profile compared to classic psychedelics. Its most notable feature is its higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1][2][3] In contrast, classic psychedelics like LSD, psilocin, and DMT, while having affinity for multiple serotonin receptors, demonstrate potent binding to the 5-HT2A receptor, which is considered central to their psychedelic effects.[5][6] LSD, in particular, shows high affinity for a broad range of serotonin receptors.[5]

Functional Activity and Signaling:

Functionally, this compound is characterized as a partial agonist at the 5-HT2A receptor and a more robust agonist at the 5-HT2C receptor.[1][2][7] The activation of 5-HT2C receptors, which are also Gq/11-coupled, leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium and activation of protein kinase C (PKC).

Classic psychedelics are well-established as 5-HT2A receptor agonists. Their activation of the 5-HT2A receptor initiates a dual signaling cascade involving both the canonical Gq/11 pathway, leading to PLC activation, and a β-arrestin-mediated pathway. The β-arrestin pathway can lead to the activation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an active area of research in psychedelic drug development. It is hypothesized that the therapeutic effects of psychedelics may be separable from their hallucinogenic effects through the development of biased agonists. The specific signaling bias of this compound has not been extensively characterized.

Comparative Effects:

The higher selectivity of this compound for the 5-HT2C receptor suggests that its subjective and physiological effects may differ from those of classic psychedelics. The 5-HT2C receptor is implicated in the regulation of mood, anxiety, and appetite. Therefore, the pharmacological profile of this compound suggests it may have a unique therapeutic potential with a different side-effect profile compared to 5-HT2A-dominant classic psychedelics. The partial agonism at the 5-HT2A receptor may contribute to some psychedelic-like effects, but the overall experience is likely modulated by its strong 5-HT2C agonism. Further research is necessary to fully elucidate the behavioral and therapeutic effects of this compound and how they correlate with its unique receptor interaction and signaling profile.

References

In-Silico Modeling of 2C-B-Butterfly Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding characteristics of 2C-B-Butterfly, a conformationally restricted phenethylamine (B48288) psychedelic. While direct in-silico modeling studies for this compound are not extensively available in published literature, this document outlines a comprehensive approach to such investigations, supported by experimental data for this compound and its structural analogs. The guide details established experimental protocols and visualizes key signaling pathways and workflows to facilitate further research and drug development.

Introduction to this compound and its Receptor Targets

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a rigid analog of the psychedelic phenethylamine 2C-B. Its primary molecular targets are serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT2 receptor subfamily (5-HT2A, 5-HT2B, and 5-HT2C). Of notable interest is its reported selectivity for the 5-HT2C receptor over the 5-HT2A receptor, a characteristic that distinguishes it from many other psychedelic compounds. Understanding the molecular interactions between this compound and these receptors is crucial for elucidating its pharmacological profile and therapeutic potential.

Comparative Receptor Binding Affinity

The binding affinity of a compound to its receptor is a key determinant of its potency. The following table summarizes the reported in vitro binding affinities (Ki, nM) of this compound and its close structural analogs at various human serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)5-HT2B (Ki, nM)
This compound 1.76Higher selectivity for 5-HT2C reportedNo data availableNo data available
2C-B 8.60.63>300013
2C-B-FLY 11Data not consistently reportedRelatively weak affinityPotent agonist

In-Silico Modeling Workflow: A Hypothetical Approach for this compound

Given the absence of specific published in-silico studies on this compound, a standard computational workflow is proposed below. This workflow is based on established methodologies for modeling ligand-receptor interactions.

G cluster_0 Preparation cluster_1 Modeling cluster_2 Analysis P1 Ligand Preparation: This compound 3D structure generation and energy minimization M1 Molecular Docking: Predict binding pose and affinity of this compound in receptor active site P1->M1 P2 Receptor Preparation: Homology modeling or retrieval of 5-HT2C/5-HT2A crystal structures P2->M1 M2 Molecular Dynamics Simulation: Assess stability of the ligand-receptor complex and refine binding interactions M1->M2 A1 Binding Energy Calculation: Estimate the free energy of binding M1->A1 A2 Interaction Analysis: Identify key amino acid residues involved in binding M2->A2 M3 Pharmacophore Modeling: Identify essential chemical features for receptor binding based on analogs A3 Structure-Activity Relationship (SAR): Correlate in-silico predictions with experimental data M3->A3 A1->A3 A2->A3

Hypothetical in-silico modeling workflow for this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This protocol outlines a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Materials and Reagents:

  • Receptor Source: Cell membranes from stable cell lines (e.g., HEK293, CHO) expressing recombinant human 5-HT2A or 5-HT2C receptors.

  • Radioligand:

    • For 5-HT2A: [3H]Ketanserin

    • For 5-HT2C: [3H]Mesulergine

  • Reference Compound: Mianserin or a known selective antagonist for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in polyethylenimine (PEI).

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or the reference compound (for non-specific binding).

  • Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to induce the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an indicator of functional activity.

Materials and Reagents:

  • Cell Line: A cell line (e.g., U2OS, HEK293) co-expressing the target receptor (5-HT2A or 5-HT2C) fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoveRx PathHunter®).

  • Assay Medium: Opti-MEM or other suitable serum-free medium.

  • Test Compounds and Reference Agonist.

  • Detection Reagents: As per the manufacturer's instructions for the specific assay technology.

  • 384-well white, solid-bottom assay plates.

Procedure:

  • Cell Plating: Seed the cells into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay medium.

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates at 37°C for the recommended time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol.

  • Signal Measurement: After a further incubation period, measure the luminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal efficacy) values.

Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. Ligand binding can also trigger β-arrestin-mediated signaling.

G cluster_0 Gq/11 Signaling Pathway cluster_1 β-Arrestin Pathway This compound This compound 5-HT2C/2A Receptor 5-HT2C/2A Receptor This compound->5-HT2C/2A Receptor Agonist Binding This compound->5-HT2C/2A Receptor Agonist Binding Gq/11 Gq/11 5-HT2C/2A Receptor->Gq/11 Activation GRK GRK 5-HT2C/2A Receptor->GRK Phosphorylation by PLC PLC Gq/11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activation Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces Downstream Effects Downstream Effects PKC->Downstream Effects Ca2+ Release->Downstream Effects β-Arrestin β-Arrestin GRK->β-Arrestin Recruitment Receptor Desensitization Receptor Desensitization β-Arrestin->Receptor Desensitization G-protein Independent Signaling G-protein Independent Signaling β-Arrestin->G-protein Independent Signaling

Signaling pathways associated with 5-HT2C/2A receptor activation.

Conclusion

The unique receptor binding profile of this compound, particularly its selectivity for the 5-HT2C receptor, makes it a valuable tool for neuropharmacological research. While experimental data provides a solid foundation for understanding its activity, dedicated in-silico modeling studies are needed to fully elucidate the molecular determinants of its receptor interactions. The workflows and protocols presented in this guide offer a framework for such investigations, which will be instrumental in the rational design of novel ligands with tailored pharmacological properties for potential therapeutic applications in neuropsychiatric disorders.

A Comparative Analysis of 2C-B, 2C-B-FLY, and 2C-B-Butterfly: Unveiling the Impact of Conformational Restriction on 5-HT2 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the initial topic: 2C-B-Butterfly is an achiral molecule, meaning it does not possess enantiomers (R and S forms). Therefore, a comparison of its enantiomeric effects is not feasible. This guide has been adapted to provide a more scientifically relevant comparison between this compound, its parent compound 2C-B, and the closely related structural analog 2C-B-FLY. This analysis will explore the pharmacological differences arising from the conformational restriction of the phenethylamine (B48288) backbone, a key structural feature distinguishing these molecules.

This guide is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of serotonergic ligands. We will delve into the differential effects of these three compounds on the serotonin (B10506) 5-HT2A and 5-HT2C receptors, presenting quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Comparative Pharmacological Data

The following tables summarize the available in vitro pharmacological data for 2C-B, 2C-B-FLY, and this compound at the human 5-HT2A and 5-HT2C receptors. These receptors are Gq/11-coupled and their activation leads to the production of inositol (B14025) phosphates and subsequent intracellular calcium mobilization.

Receptor Binding Affinity (Ki, nM)

Lower Ki values indicate higher binding affinity.

Compound5-HT2A Receptor Ki (nM)5-HT2C Receptor Ki (nM)Reference
2C-B8.6Data Not Available[1]
2C-B-FLY11Data Not Available[1]
This compound1.76Data Not Available[2]
Functional Potency (EC50, nM) and Efficacy (Emax)

Lower EC50 values indicate greater potency. Emax is expressed as a percentage of the maximal response to a reference agonist (e.g., serotonin).

CompoundAssay Type5-HT2A Receptor5-HT2C ReceptorReference
EC50 (nM) Emax (%) EC50 (nM)
2C-BIP1 Accumulation1.21010.63
2C-B-FLYCalcium MobilizationPotent Agonist-Potent Agonist
This compoundIP1 AccumulationAgonist Activity Reported-Higher Selectivity

Note: Specific EC50 and Emax values for 2C-B-FLY and this compound are not consistently reported across publicly available literature. "Data Not Available" indicates that specific quantitative values were not found in the reviewed sources.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A or 5-HT2C receptor.

  • Radioligand:

    • For 5-HT2A: [3H]Ketanserin (antagonist).

    • For 5-HT2C: [3H]Mesulergine (antagonist).

  • Reference Compound: A known high-affinity ligand for the respective receptor to define non-specific binding (e.g., unlabeled ketanserin (B1673593) for 5-HT2A).

  • Test Compounds: 2C-B, 2C-B-FLY, this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the reference compound.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inositol Monophosphate (IP1) Accumulation

This protocol measures the functional activity of agonists at Gq-coupled receptors by quantifying the accumulation of a downstream second messenger, IP1.

1. Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Test Compounds: 2C-B, 2C-B-FLY, this compound.

  • Reference Agonist: Serotonin (5-HT).

  • Stimulation Buffer: Assay buffer containing LiCl to inhibit the degradation of IP1.

  • IP1 Detection Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One kit.

  • HTRF-compatible Plate Reader.

2. Procedure:

  • Cell Plating: Seed the cells into a 96-well or 384-well plate and culture overnight.

  • Compound Addition: Remove the culture medium and add the stimulation buffer containing varying concentrations of the test compounds or reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) from the kit to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

3. Data Analysis:

  • Calculate the HTRF ratio (acceptor emission / donor emission).

  • Plot the HTRF ratio against the log concentration of the agonist.

  • Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.

Visualizations

5-HT2A/2C Receptor Signaling Pathway

The following diagram illustrates the canonical Gq/11 signaling pathway activated by 5-HT2A and 5-HT2C receptors.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A/2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release->Cellular_Response Agonist Agonist (e.g., 2C-B) Agonist->Receptor Binds

Caption: Canonical 5-HT2A/2C Gq/11 signaling pathway.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the major steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells expressing receptor) setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition (Test Compound) prep->setup incubation 3. Incubation (reach equilibrium) setup->incubation filtration 4. Filtration & Washing (separate bound/free radioligand) incubation->filtration counting 5. Scintillation Counting (measure radioactivity) filtration->counting analysis 6. Data Analysis (calculate IC50 and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Functional Assay (IP1 Accumulation)

This diagram illustrates the workflow for an HTRF-based IP1 accumulation assay.

IP1_Assay_Workflow plating 1. Cell Plating (cells expressing receptor) stimulation 2. Agonist Stimulation (with LiCl to inhibit IP1 degradation) plating->stimulation lysis_detection 3. Cell Lysis & HTRF Reagent Addition stimulation->lysis_detection incubation 4. Incubation (allow for FRET signal development) lysis_detection->incubation readout 5. HTRF Readout (measure fluorescence) incubation->readout analysis 6. Data Analysis (calculate EC50 and Emax) readout->analysis

Caption: Workflow for an HTRF-based IP1 accumulation assay.

References

Safety Operating Guide

Proper Disposal Procedures for 2C-B-Butterfly and Related Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2C-B-Butterfly (also known as 2C-B-MOTH) is a research chemical with psychoactive properties.[1] The handling and disposal of such substances are subject to strict regulations that vary by jurisdiction. In many countries, including the United States and Canada, analogues of controlled substances may be considered illegal under acts such as the Federal Analog Act.[2] All procedures involving this and similar compounds must be conducted in a licensed research facility and in strict accordance with institutional, local, and federal regulations. This document is intended for use by trained laboratory professionals in a regulated research environment. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical waste.

The following guidelines provide a framework for the safe disposal of this compound and other substituted phenethylamines. These procedures are based on general principles of hazardous waste management in a laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough hazard assessment must be conducted. Due to the limited specific toxicological data on this compound, it should be treated as a hazardous compound. The safety data sheets (SDS) for structurally similar compounds, such as 2C-B, should be consulted as a conservative proxy.

Standard PPE for handling this compound waste includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields

  • A properly fitted lab coat

  • All handling of the compound and its waste must be performed within a certified chemical fume hood to prevent inhalation of any powders or aerosols.

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4] this compound waste should be segregated into the following streams:

  • Solid Waste: Includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels).

  • Liquid Waste: Includes solutions containing this compound and rinsate from container decontamination.

  • Sharps Waste: Includes any contaminated needles, syringes, or broken glass. These must be placed in a puncture-proof sharps container.[5]

Containers used for waste collection must be chemically compatible, in good condition, and have a secure, leak-proof closure.[3] Plastic containers are generally preferred unless chemical compatibility dictates otherwise.[5][6]

Data Presentation: Regulatory and Safety Guidelines for Chemical Waste

The following table summarizes key regulations and best practices for the management of hazardous chemical waste in a laboratory setting, based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][6]

ParameterGuidelineRegulatory Body/Source
Waste Identification Waste must be characterized to determine if it is hazardous based on ignitability, corrosivity, reactivity, or toxicity.EPA
Container Management Containers must be chemically compatible with the waste, kept closed except when adding or removing waste, and be in good condition.OSHA, EPA
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.EPA, OSHA
Satellite Accumulation A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) may be accumulated at or near the point of generation.[6]EPA
Storage Time Limit Waste may be stored in a Satellite Accumulation Area for up to 12 months, provided accumulation limits are not exceeded.[6] For academic labs, this may be six months.[3]EPA
Disposal Route Disposal into regular trash or down the sewer is strictly prohibited for most hazardous chemicals.[7] Waste must be collected by a licensed hazardous waste vendor.EPA
Training All personnel generating hazardous waste must receive proper training on safe handling and emergency procedures.[7]OSHA

Experimental Protocols: Waste Handling and Decontamination

The following are generalized protocols for the handling of this compound waste. These protocols must be approved by your institution's EHS department before implementation.

Protocol 1: Collection and Storage of Solid this compound Waste

  • Designate a Waste Container: Select a clearly labeled, leak-proof container for solid hazardous waste. The label should include "Hazardous Waste," "this compound Contaminated Debris," and appropriate hazard pictograms.

  • Waste Collection: Place all solid materials contaminated with this compound directly into the designated waste container. This includes used gloves, weigh boats, and other disposable labware.

  • Secure Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[4][6]

  • Arrange for Pickup: Once the container is full, or before the storage time limit is reached, contact your institution's EHS department to schedule a waste pickup.[6][8]

Protocol 2: Decontamination of Empty Containers

  • Initial Rinse: Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone) in a chemical fume hood.[5]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[9]

  • Label Rinsate Container: The liquid waste container should be labeled "Hazardous Waste," with the name of the solvent and "Trace this compound."

  • Final Disposal of Container: After triple-rinsing, deface the original label on the container. The decontaminated container can typically be disposed of as non-hazardous laboratory glass or plastic, but confirm this with your EHS department.[9]

Mandatory Visualization: Chemical Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of chemical waste in a research laboratory, emphasizing the critical role of the institutional EHS department.

ChemicalWasteDisposalWorkflow start Waste Generation (e.g., this compound) identify Identify Waste Stream (Solid, Liquid, Sharps) start->identify ehs_consult Consult EHS Department for Guidance start->ehs_consult segregate Segregate into Compatible Containers identify->segregate label Label Container Correctly ('Hazardous Waste', Contents) segregate->label store Store in Designated Satellite Accumulation Area label->store ehs_contact Contact EHS for Pickup store->ehs_contact spill Spill or Emergency? store->spill pickup Waste Collected by Authorized Personnel ehs_contact->pickup disposal Final Disposal at Licensed Facility pickup->disposal spill->ehs_contact No spill_protocol Follow Emergency Spill Protocol spill->spill_protocol Yes spill_protocol->ehs_consult

Caption: Workflow for the proper disposal of chemical waste in a laboratory setting.

This procedural guidance is intended to provide a foundation for the safe management of this compound waste in a controlled research setting. Adherence to these principles, in conjunction with direct oversight from your institution's EHS department, is paramount for ensuring personnel safety and regulatory compliance.

References

Essential Safety and Operational Protocols for Handling 2C-B-Butterfly

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals engaged in the handling of 2C-B-Butterfly. Given that this compound is a psychoactive research chemical with limited toxicological data, a cautious approach is paramount. The following procedures are based on best practices for handling potent, novel psychoactive substances.

Hazard Assessment

Primary Risks:

  • Acute Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.

  • Irritation: Risk of serious skin and eye irritation.

  • Psychoactive Effects: Inadvertent exposure could lead to unintended and potent psychoactive effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[5] The minimum required PPE for handling this compound includes:

  • Body Protection: A flame-resistant lab coat should be worn to protect against splashes and spills.[6][7]

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required to protect against splashes.[8] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[7][8]

  • Hand Protection: Double-gloving with nitrile gloves is recommended.[8] Nitrile gloves provide limited protection and must be changed immediately upon contact with the chemical.[8] For prolonged handling, consider wearing Silver Shield gloves underneath disposable nitrile gloves.

  • Respiratory Protection: Due to the risk of inhaling airborne particulates, especially when handling the powdered form, a NIOSH-approved respirator is necessary. A fit-tested N95 respirator may be sufficient for minimal exposure, but for weighing and transferring operations, a powered air-purifying respirator (PAPR) is recommended.[7]

  • Foot Protection: Fully enclosed, chemical-resistant footwear is required at all times in the laboratory.[6][7]

PPE ComponentSpecificationPurpose
Gloves Double-layered Nitrile (or Silver Shield under Nitrile)Prevents dermal absorption and skin irritation.
Eye Protection ANSI Z87.1 Compliant Safety GogglesProtects eyes from chemical splashes.
Face Protection Full Face Shield (worn over goggles)Additional protection against splashes to the entire face.
Respiratory NIOSH-approved Respirator (N95 minimum, PAPR recommended)Prevents inhalation of aerosolized particles.
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination.
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills and dropped objects.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.

  • Pre-use Checklist: Before handling the compound, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Spill Kit: Have a spill kit readily available that is appropriate for potent powder compounds. The kit should include absorbent materials, decontamination solutions, and waste disposal bags.

3.2. Weighing and Aliquoting:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations of powdered this compound within a fume hood or glove box to control airborne particles.

  • Electrostatic Control: Use anti-static weigh boats and tools to prevent the powder from dispersing due to static electricity.

  • Careful Transfer: Use a micro-spatula for transferring powder. Avoid any actions that could create dust.

  • Immediate Sealing: Securely cap the primary container immediately after use. Tightly seal any newly created aliquots.

3.3. Post-Handling Procedure:

  • Decontamination: Decontaminate all surfaces, equipment, and tools used during the procedure. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) is a common practice, but compatibility with all surfaces should be verified.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves, followed by the lab coat, face shield, and goggles. Remove the respirator last after leaving the immediate work area. Inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation:

  • Contaminated Solids: All disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: Excess or expired this compound is considered hazardous waste.

4.2. Step-by-Step Disposal Protocol:

  • Inactivation (Recommended): For small quantities of unused compound, chemical inactivation may be an option. Consult with your institution's Environmental Health and Safety (EHS) office for approved methods.

  • Consolidation: If inactivation is not feasible, the primary compound and all contaminated solid waste should be placed in a sealed, puncture-proof hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (e.g., "Acutely Toxic," "Irritant").

  • Final Disposal: The sealed and labeled container must be disposed of through your institution's EHS-approved hazardous waste management program. Do not mix with regular trash or pour down the drain.[9] For psychoactive substances, some jurisdictions may have take-back programs or require specific disposal methods.[10][11][12]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visual Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase cluster_disposal Disposal Phase prep1 Verify Fume Hood Function prep2 Assemble All Required PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Don Full PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer Compound handle1->handle2 handle3 Securely Seal All Containers handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Label Hazardous Waste clean2->disp1 Initiate Disposal clean4 Wash Hands Thoroughly clean3->clean4 disp2 Store in Secure Area disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3

Caption: Operational workflow for handling this compound.

References

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